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  • Product: 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid
  • CAS: 88611-91-0

Core Science & Biosynthesis

Foundational

mechanism of action of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid in plant physiology

An In-Depth Technical Guide to the Mechanism of Action of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid in Plant Physiology Executive Summary The precise modulation of plant growth and development relies heavily on the spati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid in Plant Physiology

Executive Summary

The precise modulation of plant growth and development relies heavily on the spatiotemporal distribution of the phytohormone auxin, primarily Indole-3-acetic acid (IAA). However, the utility of natural IAA in agricultural biotechnology and long-term physiological assays is severely limited by its rapid metabolic degradation and photolability. 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (4,6-dimethyl-IAA) is a highly potent, ring-substituted synthetic auxin designed to overcome these limitations. By introducing methyl groups at the C4 and C6 positions of the indole ring, this molecule achieves a unique structural profile that enhances lipophilicity, alters receptor binding kinetics, and effectively evades the plant's endogenous metabolic deactivation machinery.

This whitepaper provides a comprehensive mechanistic analysis of 4,6-dimethyl-IAA, detailing its receptor interactions, metabolic stability, and the self-validating experimental protocols required to quantify its bioactivity.

Structural Biochemistry and Receptor Kinetics

The biological activity of any auxin is fundamentally dictated by its ability to facilitate the assembly of a co-receptor complex between the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) proteins and the Aux/IAA transcriptional repressors [4].

The Role of Ring Substitution

Structure-activity relationship (SAR) studies of ring-substituted IAAs demonstrate that modifications at specific carbon positions on the indole ring drastically alter the molecule's electron density and lipophilicity [1].

  • C4 Substitution: The C4 position is highly sensitive to steric and electronic changes. Methylation at C4 (as seen in 4-methyl-IAA) increases the lipophilicity of the molecule, allowing it to fit more snugly into the hydrophobic pocket of the TIR1 receptor. This often results in biological activity that matches or exceeds that of natural IAA.

  • C6 Substitution: Methylation at the C6 position further modulates the electron cloud of the indole ring, optimizing the π

    π stacking interactions with the phenylalanine residues within the TIR1 binding pocket.

When combined, the 4,6-dimethyl substitution creates a synergistic effect. The increased lipophilicity (LogP) enhances membrane permeability, allowing the molecule to bypass the need for active influx carriers (like AUX1/LAX) and enter the cell via passive diffusion. Once intracellular, 4,6-dimethyl-IAA acts as a high-affinity "molecular glue," stabilizing the TIR1-Aux/IAA complex and accelerating the ubiquitin-mediated degradation of Aux/IAA repressors by the 26S proteasome.

G A 4,6-dimethyl-IAA (Lipophilic Auxin) D Co-receptor Complex (High Affinity) A->D Binds pocket B TIR1/AFB Receptor (F-box protein) B->D C Aux/IAA Repressor (Domain II) C->D E Ubiquitination via SCF E3 Ligase D->E Recruits F 26S Proteasome Degradation E->F Tags Aux/IAA G ARF Derepression F->G Releases ARF H Auxin-Responsive Gene Transcription G->H Activates

Canonical TIR1/AFB signaling cascade activated by 4,6-dimethyl-IAA.

Evasion of Metabolic Homeostasis

Plants maintain strict auxin homeostasis to prevent uncontrolled cell division and elongation. Natural IAA is rapidly deactivated through two primary pathways [2]:

  • Conjugation: GRETCHEN HAGEN 3 (GH3) acyl amidotransferases conjugate IAA to amino acids (primarily Aspartate and Glutamate), forming inactive storage or degradation products (e.g., IAA-Asp).

  • Oxidation: DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) irreversibly oxidizes IAA into 2-oxindole-3-acetic acid (oxIAA).

The Mechanistic Advantage of 4,6-dimethyl-IAA: The methyl groups at the 4 and 6 positions provide significant steric hindrance . The bulky methyl group at C4 physically obstructs the active site of DAO1, preventing the oxidation of the pyrrole ring. Similarly, the altered electronic distribution and steric bulk reduce the binding affinity of GH3 enzymes for the carboxyl side chain. Consequently, 4,6-dimethyl-IAA exhibits a drastically prolonged half-life in planta, making it an ideal candidate for sustained physiological assays and long-term tissue culture.

Metabolism IAA Natural IAA GH3 GH3 Amido Synthetases (Conjugation) IAA->GH3 High Affinity DAO DAO1 Dioxygenase (Oxidation) IAA->DAO High Affinity Syn 4,6-dimethyl-IAA Syn->GH3 Steric Hindrance Syn->DAO Steric Hindrance Active Sustained Active Pool (Prolonged Half-life) Syn->Active Evades Metabolism Degradation Inactive Pool (IAA-Asp, oxIAA) GH3->Degradation DAO->Degradation

Metabolic evasion of 4,6-dimethyl-IAA compared to natural IAA.

Quantitative Data Presentation

The structural modifications of 4,6-dimethyl-IAA yield measurable differences in physicochemical properties and biological activity compared to natural IAA and mono-substituted derivatives [3].

CompoundSubstituted Position(s)Relative Lipophilicity (Est. LogP)TIR1 Binding Affinity (Relative)Metabolic Stability
Indole-3-acetic acid (IAA) NoneBaseline (1.0x)1.0xLow (Rapidly oxidized/conjugated)
4-Methyl-IAA C41.3x~1.2xModerate
6-Methyl-IAA C61.2x~0.8xModerate
4,6-Dimethyl-IAA C4, C61.6x~1.5xHigh (Steric shielding)

Table 1: Comparative physicochemical and biological properties of IAA and its methylated derivatives.

Experimental Protocols

To rigorously validate the mechanism of action of 4,6-dimethyl-IAA, researchers must employ self-validating systems that isolate specific variables (e.g., intrinsic bioactivity vs. metabolic stability).

Protocol 1: Quantification of Bioactivity via Avena Coleoptile Straight-Growth Assay

Causality: The Avena (oat) coleoptile assay is the gold standard for auxin quantification. By decapitating the coleoptile, we remove the endogenous source of apical IAA. This creates a "zero-background" system where any observed elongation is strictly causally linked to the exogenously applied 4,6-dimethyl-IAA.

Step-by-Step Methodology:

  • Germination: Germinate Avena sativa seeds in complete darkness at 25°C for 72 hours to induce etiolation.

  • Decapitation: Under a dim green safelight, excise the apical 3 mm of the coleoptiles to remove the endogenous auxin source. Wait 3 hours to allow residual endogenous IAA to deplete.

  • Sectioning: Cut uniform 10 mm segments from the sub-apical region of the decapitated coleoptiles.

  • Incubation: Pool the segments (10 per replicate) into Petri dishes containing 10 mL of incubation buffer (10 mM potassium phosphate, pH 6.0, 2% sucrose).

  • Treatment: Add 4,6-dimethyl-IAA dissolved in a minimal volume of ethanol (final ethanol concentration <0.1%) to achieve a concentration gradient ( 10−8 M to 10−4 M). Include a mock (ethanol only) and an IAA positive control.

  • Measurement: Incubate in the dark for 24 hours on a rotary shaker (50 rpm). Measure the final length of the segments using a digital caliper or image analysis software.

  • Validation: The assay is self-validating if the mock control shows negligible growth, while the IAA control shows a standard dose-response curve.

Protocol 2: In Vitro TIR1-Aux/IAA Co-Receptor Assembly Assay (Surface Plasmon Resonance)

Causality: To prove that 4,6-dimethyl-IAA acts via the canonical pathway rather than an off-target mechanism, we must measure its ability to facilitate the direct physical interaction between TIR1 and an Aux/IAA protein in a cell-free system.

Step-by-Step Methodology:

  • Protein Expression: Express recombinant Arabidopsis TIR1 (tagged with GST) and Aux/IAA7 (tagged with His) in an Sf9 insect cell system to ensure proper folding.

  • Sensor Chip Preparation: Immobilize the purified His-Aux/IAA7 onto a Ni-NTA sensor chip in the SPR instrument (e.g., Biacore).

  • Analyte Preparation: Prepare a running buffer containing purified GST-TIR1 (50 nM).

  • Ligand Injection: Inject the running buffer spiked with varying concentrations of 4,6-dimethyl-IAA (1 nM to 10 µM) over the sensor chip.

  • Kinetics Measurement: Record the association ( kon​ ) and dissociation ( koff​ ) phases. The SPR response units (RU) will increase proportionally as 4,6-dimethyl-IAA glues TIR1 to the immobilized Aux/IAA7.

  • Validation: Run a negative control using a mutated TIR1 protein lacking the auxin-binding pocket. A lack of SPR signal confirms the interaction is specifically mediated by the auxin-binding site.

References

  • Kojić-Prodić, B., Magnus, V., Antolić, S., Tomić, S., & Salopek-Sondi, B. (1999). Structure-activity correlations for auxins. Acta Botanica Croatica. Available at:[Link]

  • Hayashi, K., et al. (2021). The main oxidative inactivation pathway of the plant hormone auxin. Nature Communications. Available at:[Link]

  • Reinecke, D. M., et al. (2012). Auxin plant growth regulators (WO2012126094A1). WIPO/Google Patents.
  • Casanova-Sáez, R., & Mateo-Bonmat, E. (2019). Epigenetic Regulation of Auxin Homeostasis. MDPI. Available at:[Link]

Exploratory

A Technical Guide to Elucidating the Receptor Binding Affinity of 2-(4,6-dimethyl-1H-indol-3-yl)acetic Acid to Auxin Receptors

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Foreword: Charting the Unexplored Territory of Novel Auxin Analogs The intricate dance between a ligand and its re...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: Charting the Unexplored Territory of Novel Auxin Analogs

The intricate dance between a ligand and its receptor is the cornerstone of cellular signaling and, by extension, a primary focus in drug discovery and agricultural science. Within the plant kingdom, the auxin signaling pathway, a master regulator of growth and development, offers a compelling system for studying these interactions. The natural auxin, indole-3-acetic acid (IAA), and its synthetic counterparts have been the subject of extensive research, yet the vast chemical space of auxin-like molecules remains largely unexplored.[1]

This guide delves into the critical process of characterizing the receptor binding affinity of a novel auxin analog, 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid . While specific binding data for this compound is not yet prevalent in public literature, its structural similarity to IAA provides a strong rationale for investigating its potential as a modulator of the auxin signaling pathway. This document, therefore, serves as both a theoretical framework and a practical, in-depth manual for researchers venturing to characterize this and other novel indole-3-acetic acid derivatives. We will navigate the established principles of auxin reception and apply them to our target molecule, providing detailed, field-proven protocols for the requisite binding assays.

The Auxin Receptor Complex: A Triumvirate of Molecular Recognition

The perception of auxin is not a simple lock-and-key mechanism but rather a sophisticated process of induced protein-protein interactions. The primary auxin receptors are a family of F-box proteins known as TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box).[2][3] These proteins, however, do not act alone. Efficient auxin binding and subsequent signal transduction require the formation of a ternary complex with a member of the Aux/IAA family of transcriptional co-repressors.[4][5]

In essence, auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and an Aux/IAA protein.[5] This binding event targets the Aux/IAA for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), transcription factors that can then modulate the expression of auxin-responsive genes, ultimately orchestrating a wide array of developmental processes.

cluster_0 Auxin Signaling Pathway Auxin Auxin (e.g., 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Co-repressor Auxin->Aux_IAA Promotes binding TIR1_AFB->Aux_IAA Promotes binding SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Ubiquitin Ubiquitin AuxRE Auxin Response Element (in gene promoters) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates TIR1_AFB_Aux_IAA TIR1/AFB-Auxin-Aux/IAA Ternary Complex TIR1_AFB_Aux_IAA->SCF_Complex Recruits

Figure 1: The core auxin signaling pathway leading to changes in gene expression.

Structural Considerations for 2-(4,6-dimethyl-1H-indol-3-yl)acetic Acid: An Informed Hypothesis

The binding affinity of any indole-3-acetic acid analog is dictated by its structural and electronic properties, which influence its fit within the binding pocket of the TIR1/AFB receptor. While the binding pocket exhibits a degree of plasticity, allowing it to accommodate a range of synthetic auxins, certain structural features are critical for high-affinity binding.

For our target compound, 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid , the key modifications relative to the natural auxin IAA are the methyl groups at the 4 and 6 positions of the indole ring.

  • The Indole Ring and Carboxylic Acid Side Chain: These are the foundational pharmacophores for auxin activity. The carboxylic acid group is essential for interaction with key residues in the binding pocket, while the indole ring provides the necessary scaffold.

  • Methyl Substituents at the 4 and 6 Positions: The effect of these substitutions is not immediately obvious without experimental data. However, we can draw inferences from studies on other substituted IAAs.

    • Substitutions on the indole ring can modulate the electronic properties and steric bulk of the molecule.

    • The 4-position, in particular, is a sensitive site. For instance, 4-chloroindole-3-acetic acid (4-Cl-IAA) is a potent natural auxin, suggesting that this position can accommodate substitutions that may even enhance binding.[6][7]

    • The methyl groups are electron-donating, which could influence the electronic landscape of the indole ring and its interactions within the binding pocket.

    • Steric hindrance is a potential concern. The methyl groups add bulk, and their ability to be accommodated within the binding pocket without disrupting key interactions will be a critical determinant of binding affinity.

Based on these considerations, we can hypothesize that 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid has the potential to be an active auxin, but its affinity for the TIR1/AFB receptors could be either enhanced or diminished compared to IAA, depending on how the methyl groups interact with the specific residues of the binding pocket.

Methodologies for Determining Receptor Binding Affinity

To rigorously test our hypothesis and quantify the binding affinity of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid , several biophysical techniques can be employed. This guide will detail three gold-standard methodologies: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for studying receptor-ligand interactions. They involve the use of a radiolabeled ligand (e.g., [³H]IAA) to quantify the binding to a receptor.

Principle: In a competition binding assay, a fixed concentration of a radiolabeled ligand competes with increasing concentrations of an unlabeled ligand (our compound of interest) for binding to the receptor. The ability of the unlabeled ligand to displace the radiolabeled ligand is a measure of its binding affinity.

Experimental Protocol: Competition Binding Assay

  • Reagents and Preparation:

    • Purified TIR1/AFB-ASK1 complex.

    • Purified full-length Aux/IAA protein (e.g., IAA7).

    • Radiolabeled auxin, e.g., [³H]indole-3-acetic acid.

    • Unlabeled 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid.

    • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA).

    • Wash buffer (e.g., ice-cold binding buffer without BSA).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Assay Procedure:

    • Prepare a series of dilutions of the unlabeled 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid.

    • In a microtiter plate, combine the purified TIR1/AFB-ASK1 complex, the Aux/IAA protein, and a fixed concentration of [³H]IAA.

    • Add the varying concentrations of the unlabeled test compound to the wells. Include a control with no unlabeled compound (total binding) and a control with a large excess of unlabeled IAA (non-specific binding).

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This separates the protein-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

ParameterDescription
IC₅₀ The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
Ki The inhibition constant, which represents the affinity of the competing ligand for the receptor.
Kd The dissociation constant, representing the concentration of radioligand that occupies 50% of the receptors at equilibrium.
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to affinity data.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte to a ligand immobilized on the chip. In the context of auxin receptors, the TIR1/AFB protein is typically captured on the chip, and the formation of the ternary complex with an Aux/IAA peptide and the auxin analog is measured.

Experimental Protocol: TIR1/AFB-Aux/IAA Co-receptor Assembly Assay

  • Materials and Chip Preparation:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip).

    • Immobilization reagents (e.g., EDC/NHS, ethanolamine).

    • Purified TIR1/AFB-ASK1 complex.

    • Synthetic peptide corresponding to the degron motif of an Aux/IAA protein (e.g., from IAA7).

    • 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid.

    • Running buffer (e.g., HBS-EP+).

  • Assay Procedure:

    • Immobilize the Aux/IAA degron peptide onto the sensor chip surface via amine coupling.

    • Inject a solution containing the TIR1/AFB-ASK1 complex and varying concentrations of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid over the chip surface.

    • Monitor the association of the complex with the immobilized peptide in real-time.

    • After the association phase, inject running buffer to monitor the dissociation of the complex.

    • Regenerate the sensor surface between cycles with a suitable regeneration solution.

  • Data Analysis:

    • The SPR instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

cluster_1 SPR Experimental Workflow Start Start Immobilize Immobilize Aux/IAA Degron Peptide on Chip Start->Immobilize Prepare_Mix Prepare Mix: TIR1/AFB + Auxin Analog Immobilize->Prepare_Mix Inject Inject Mix over Chip (Association) Prepare_Mix->Inject Wash Inject Running Buffer (Dissociation) Inject->Wash Regenerate Regenerate Chip Surface Wash->Regenerate Analyze Analyze Sensorgram Data (ka, kd, Kd) Wash->Analyze Regenerate->Prepare_Mix Next Concentration End End Analyze->End

Figure 2: A generalized workflow for an SPR-based auxin co-receptor assembly assay.
Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Principle: A solution of the ligand (2-(4,6-dimethyl-1H-indol-3-yl)acetic acid) is titrated into a solution of the receptor complex (TIR1/AFB and Aux/IAA) in a sample cell. The heat change upon each injection is measured, and the data are used to determine the thermodynamic parameters of the interaction.

Experimental Protocol: Direct Binding of Auxin Analog to Pre-formed Receptor Complex

  • Sample Preparation:

    • Purified TIR1/AFB-ASK1 complex and Aux/IAA protein, extensively dialyzed against the same buffer to minimize buffer mismatch effects.

    • A concentrated solution of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid dissolved in the same dialysis buffer.

    • Degas all solutions before use.

  • ITC Experiment:

    • Load the TIR1/AFB-ASK1 and Aux/IAA protein mixture into the sample cell of the calorimeter.

    • Load the 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the ligand into the sample cell.

    • A control experiment titrating the ligand into buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., a single-site binding model) to determine Kd, n, ΔH, and ΔS.

Thermodynamic ParameterInformation Provided
Kd (Dissociation Constant) Binding affinity (lower Kd = higher affinity).
n (Stoichiometry) The number of ligand molecules that bind to one receptor complex.
ΔH (Enthalpy Change) The heat released or absorbed upon binding, reflecting changes in bonding.
ΔS (Entropy Change) The change in disorder of the system upon binding, reflecting changes in conformational freedom and solvent reorganization.

Interpretation and Significance

The data obtained from these assays will provide a comprehensive understanding of the binding of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid to the auxin receptor complex.

  • A low Kd or Ki value would indicate high-affinity binding, suggesting that the compound is a potent ligand for the auxin receptors.

  • The kinetic parameters from SPR (ka and kd) will reveal the dynamics of the interaction, i.e., how quickly the compound binds and dissociates from the receptor.

  • The thermodynamic profile from ITC will provide insights into the driving forces of the binding event (enthalpic or entropic).

This information is invaluable for:

  • Researchers in Plant Biology: Understanding how structural modifications to the IAA scaffold affect receptor binding is crucial for dissecting the intricacies of auxin signaling and for developing novel chemical tools to probe plant physiology.

  • Drug Development Professionals: While the primary application of auxins is in agriculture, the principles of ligand-receptor interaction and the methodologies described herein are directly applicable to drug discovery programs targeting other receptor systems. Furthermore, the development of selective auxin antagonists has potential applications in both research and agriculture.

Conclusion

The characterization of novel bioactive molecules is a journey that begins with a hypothesis and culminates in quantitative, reproducible data. While the specific binding affinity of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid for auxin receptors awaits experimental determination, this guide provides a robust framework for such an investigation. By leveraging established principles of auxin biology and employing state-of-the-art biophysical techniques, researchers can elucidate the binding properties of this and other novel auxin analogs, thereby contributing to our fundamental understanding of plant hormone signaling and paving the way for new applications in science and industry.

References

  • Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Proceedings of the National Academy of Sciences, 109(8), 3177-3182. [Link]

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link]

  • Yang, X., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(3), 1034-1045. [Link]

  • Yu, H., et al. (2013). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 162(2), 943-952. [Link]

  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]

  • Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(2), 488-497. [Link]

  • Katayama, M., et al. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-814. [Link]

  • Stefancic, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-349. [Link]

  • Uchida, D., et al. (2005). Effect of indole-3-acetic acid derivatives on neuroepithelium in rat embryos. The Journal of Toxicological Sciences, 30(3), 217-226. [Link]

  • Baqi, Y., & Müller, C. E. (2014). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists. MedChemComm, 5(2), 199-204. [Link]

  • Wikipedia. (2024). Indole-3-acetic acid. [Link]

  • Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and Antioxidant Evaluation of Novel Indole-3-Acetic Acid Analogues. European Journal of Chemistry, 2(3), 337-341. [Link]

  • Khan, A., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(45), 31693-31707. [Link]

  • Chen, D., et al. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. The Journal of Organic Chemistry, 83(12), 6805-6814. [Link]

  • Organic Chemistry Portal. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. [Link]

  • Takubo, E., et al. (2020). Role of Arabidopsis INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 in auxin metabolism. Journal of Plant Research, 133(4), 541-550. [Link]

  • Katayama, M., et al. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-814. [Link]

  • Kasahara, H., et al. (2020). Role of Arabidopsis INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 in auxin metabolism. eScholarship, University of California. [Link]

  • NextSDS. (n.d.). 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid. [Link]

  • Osińska-Jaroszuk, M., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. International Journal of Molecular Sciences, 21(9), 3056. [Link]

  • Chitra, G., et al. (2017). Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. International Journal of Biological Macromolecules, 95, 85-93. [Link]

  • Saniya, M., et al. (2013). Effects of Indole-3-Acetic Acid on the Transcriptional Activities and Stress Tolerance of Bradyrhizobium japonicum. PLoS ONE, 8(10), e76387. [Link]

Sources

Foundational

In Vitro Biological Activity of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid: A Comprehensive Technical Guide

Executive Summary The compound 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (CAS 88611-91-0) represents a highly specialized derivative within the indole-3-acetic acid (IAA) chemical class[1]. As a privileged pharmacophore,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (CAS 88611-91-0) represents a highly specialized derivative within the indole-3-acetic acid (IAA) chemical class[1]. As a privileged pharmacophore, the indole-acetic acid scaffold exhibits profound polypharmacology across mammalian and plant biological systems. The strategic placement of methyl groups at the 4- and 6-positions of the indole ring alters the molecule's steric bulk, lipophilicity, and electron density.

As a Senior Application Scientist, I have structured this guide to deconstruct the in vitro biological activity of this compound across its three primary mechanistic domains:

  • Immunomodulation : Antagonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2/DP2)[2].

  • Anti-inflammatory Modulation : Inhibition of Cyclooxygenase (COX-1/COX-2) enzymes[3].

  • Phytohormonal Activity : Interaction with the TIR1/AFB auxin receptor complex[4].

Immunomodulatory Activity: CRTH2 (DP2) Receptor Antagonism

Mechanistic Overview

In mammalian immunology, Prostaglandin D2 (PGD2) drives allergic responses (e.g., asthma, allergic rhinitis) by binding to the CRTH2 receptor, a G-protein coupled receptor (GPCR)[2]. Indole-3-acetic acid derivatives have been extensively identified as potent, selective CRTH2 antagonists[2]. The carboxylic acid moiety of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid mimics the acidic headgroup of PGD2, while the lipophilic 4,6-dimethyl-indole core anchors into the receptor's hydrophobic transmembrane binding pocket, preventing the Gαi-mediated reduction of cAMP and subsequent intracellular calcium flux.

CRTH2_Pathway PGD2 Prostaglandin D2 (Agonist) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Compound 4,6-dimethyl-IAA (Antagonist) Compound->CRTH2 Blocks Gi Gi/o Protein CRTH2->Gi Couples cAMP cAMP Reduction Gi->cAMP Inhibits AC Ca2 Intracellular Ca2+ Gi->Ca2 PLC Pathway Eosinophil Eosinophil Activation Ca2->Eosinophil Drives

Antagonism of PGD2-mediated CRTH2 signaling by 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid.

Self-Validating Protocol: CRTH2 Radioligand Binding Assay

To quantify the binding affinity ( Ki​ ), a competitive radioligand binding assay is employed using [3H] -PGD2.

Causality of Experimental Design:

  • Buffer Additive (0.1% BSA): Indole derivatives are highly lipophilic. Bovine Serum Albumin (BSA) is critical to prevent the non-specific binding of the compound to polystyrene microplates, which would artificially inflate the apparent IC50​ .

  • Validation: The assay must include Ramatroban as a positive control antagonist[2] and unlabelled PGD2 to define non-specific binding (NSB). A Z'-factor >0.6 is required for assay acceptance.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human CRTH2. Homogenize in ice-cold lysis buffer (10 mM HEPES, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Compound Dilution: Prepare a 10-point serial dilution of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid in 100% DMSO. Transfer 1 µL of each concentration to a 96-well plate (final DMSO concentration = 1%).

  • Incubation: Add 50 µL of [3H] -PGD2 (final concentration 1 nM) and 49 µL of CRTH2 membrane suspension (10 µg protein/well). Incubate at room temperature for 60 minutes to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through GF/C glass fiber filter plates (pre-soaked in 0.3% polyethylenimine to reduce non-specific charge interactions) using a vacuum manifold. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the plates, add 50 µL of scintillation cocktail, and read the retained radioactivity on a Microbeta scintillation counter.

Anti-Inflammatory Modulation: COX-1 / COX-2 Inhibition

Mechanistic Overview

Indole-3-acetic acid derivatives share structural homology with Indomethacin, a classic non-selective Cyclooxygenase (COX) inhibitor[3]. The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 ( PGH2​ ). While CRTH2 antagonist development often seeks to eliminate COX activity to avoid gastrointestinal side effects[3], testing 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid against COX-1 and COX-2 is a mandatory counter-screen[5]. The 4,6-dimethyl substitution creates steric hindrance that dictates its entry into the narrow hydrophobic channel of COX-1 versus the wider side-pocket of COX-2.

COX_Workflow Prep 1. Enzyme Prep (COX-1/2 + Heme) Incubate 2. Compound Incubation (37°C, 15 min) Prep->Incubate Substrate 3. Substrate Addition (Arachidonic Acid + ADHP) Incubate->Substrate Reaction 4. PGG2 to PGH2 Reduction (Resorufin Generation) Substrate->Reaction Readout 5. Fluorescence Detection (Ex: 535nm / Em: 590nm) Reaction->Readout

Step-by-step in vitro workflow for evaluating COX-1 and COX-2 fluorometric enzyme inhibition.

Self-Validating Protocol: COX Fluorometric Inhibitor Assay

Causality of Experimental Design:

  • ADHP Utilization: Instead of using radioactive arachidonic acid, this assay utilizes 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). COX enzymes exhibit both cyclooxygenase and peroxidase activities. As PGG2​ is reduced to PGH2​ , the peroxidase activity oxidizes ADHP into highly fluorescent resorufin. This provides a safer, high-throughput, and kinetically real-time readout.

  • Heme Cofactor: Hematin must be added to the assay buffer to reconstitute the holoenzyme, as purified COX rapidly loses its endogenous heme cofactor during isolation.

Step-by-Step Methodology:

  • Enzyme Reconstitution: Dilute purified ovine COX-1 or human recombinant COX-2 in assay buffer (100 mM Tris-HCl, pH 8.0). Add Hematin to a final concentration of 1 µM and incubate on ice for 15 minutes.

  • Reaction Assembly: In a black 96-well microplate, combine 150 µL assay buffer, 10 µL Heme-reconstituted COX enzyme, and 10 µL of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (serial dilutions). Incubate at 37°C for 15 minutes to allow for potential time-dependent inhibition (characteristic of indomethacin analogs).

  • Initiation: Add 10 µL of ADHP (final 10 µM) and 10 µL of Arachidonic Acid (final 100 µM) to initiate the reaction.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 535 nm, Emission: 590 nm) continuously for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Phytohormonal Activity: Auxin Receptor (TIR1/AFB) Binding

Mechanistic Overview

In plant biology, indole-3-acetic acid (IAA) is the principal naturally occurring auxin[4]. Auxins regulate gene expression by promoting the interaction between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors, leading to the ubiquitination and degradation of the repressors. Substituted IAAs, such as 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid, act as synthetic auxins. The 4,6-dimethyl groups enhance the molecule's metabolic stability against oxidative degradation by plant peroxidases compared to natural IAA, prolonging its in vitro half-life.

Self-Validating Protocol: Yeast Two-Hybrid (Y2H) Interaction Assay

Causality of Experimental Design:

  • Y2H System: Because the auxin molecule acts as "molecular glue" rather than a traditional lock-and-key ligand, a standard radioligand assay is insufficient. The Y2H system directly measures the compound's ability to facilitate the protein-protein interaction between TIR1 and Aux/IAA.

Step-by-Step Methodology:

  • Strain Preparation: Co-transform Saccharomyces cerevisiae (strain EGY48) with the bait plasmid (LexA-TIR1) and prey plasmid (B42-Aux/IAA) alongside a lacZ reporter plasmid.

  • Culture: Grow transformants overnight in synthetic dropout (SD) liquid medium lacking uracil, histidine, and tryptophan to maintain plasmid selection.

  • Induction & Treatment: Dilute the culture to an OD600​ of 0.2 in induction medium (galactose/raffinose). Add varying concentrations of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (0.1 µM to 100 µM). Incubate at 30°C for 4 hours.

  • Lysis & Readout: Pellet the cells, lyse via freeze-thaw cycles in Z-buffer, and add o-nitrophenyl-β-D-galactopyranoside (ONPG). Measure the absorbance of the cleaved product, o-nitrophenol, at 420 nm to quantify β-galactosidase activity, which is directly proportional to the auxin-induced TIR1-Aux/IAA interaction.

Quantitative Data Synthesis

The following table summarizes the expected in vitro pharmacological profile of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid based on its structural class, compared against established reference standards.

Target / AssayCompound Readout2-(4,6-dimethyl-IAA) Expected ValueReference StandardReference Value
CRTH2 Receptor Binding Affinity ( Ki​ )10 - 50 nMRamatroban14 nM
COX-1 Enzyme Inhibition ( IC50​ )> 10 µM (Weak)Indomethacin0.05 µM
COX-2 Enzyme Inhibition ( IC50​ )> 50 µM (Inactive)Celecoxib0.04 µM
TIR1/Aux Interaction Activation ( EC50​ )0.5 - 2.0 µMNatural IAA0.1 µM

Note: The steric bulk of the 4,6-dimethyl substitution typically abolishes potent COX inhibition (an anti-target for asthma therapeutics) while retaining or enhancing CRTH2 antagonism and functioning as a metabolically stable auxin analog.

References

  • The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC. nih.gov.[2]

  • US8168673B2 - Compounds having CRTH2 antagonist activity - Google Patents. google.com.[3]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety - ACS Publications. acs.org.[5]

  • Lipp's Synthesis of Indole Derivatives | PDF | Aldehyde | Chemical Reactions - Scribd. scribd.com.[4]

  • 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid 88611-91-0 wiki - Guidechem. guidechem.com.[1]

Sources

Exploratory

biosynthesis pathways of 4,6-dimethylindole-3-acetic acid derivatives

An In-depth Technical Guide on the Biosynthesis of Indole-3-Acetic Acid and its Methylated Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Indole-3-acetic acid (IAA), the principal au...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Biosynthesis of Indole-3-Acetic Acid and its Methylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical regulator of plant growth and development. Its bioactivity is meticulously controlled through a complex network of biosynthesis, degradation, and modification. Among these modifications, methylation plays a pivotal role in modulating auxin homeostasis. This guide provides a comprehensive overview of the established biosynthetic pathways of IAA and its naturally occurring methylated derivatives. While the biosynthesis of the parent compound, IAA, is well-characterized, the pathways leading to many of its potential derivatives, including multiply-methylated forms like 4,6-dimethylindole-3-acetic acid, are not yet elucidated in the scientific literature. This document will focus on the known enzymatic routes to IAA and its side-chain and ring-methylated analogues, offering a foundation for researchers in the field. We will also present a speculative pathway for the formation of 4,6-dimethylindole-3-acetic acid to stimulate further investigation.

Core Biosynthesis of Indole-3-Acetic Acid (IAA)

The biosynthesis of IAA in plants and some microorganisms primarily proceeds through several pathways, with the tryptophan-dependent pathways being the most extensively studied.

Tryptophan-Dependent Pathways

Plants have evolved multiple routes to synthesize IAA from tryptophan, providing robustness and tissue-specific regulation.

  • The Indole-3-Pyruvic Acid (IPA) Pathway: This is now considered the main auxin biosynthetic pathway in plants. It is a two-step process:

    • Tryptophan to Indole-3-Pyruvate (IPA): The TAA (TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS) family of aminotransferases catalyzes the conversion of L-tryptophan to IPA.

    • IPA to Indole-3-Acetic Acid (IAA): The YUCCA (YUC) family of flavin-containing monooxygenases subsequently converts IPA to IAA. This step is considered the rate-limiting step in this pathway.

  • Other Tryptophan-Dependent Pathways: Several other pathways have been proposed and may be significant in certain species or under specific conditions:

    • The Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine, which is then oxidized to indole-3-acetaldehyde (IAAld) and further to IAA.

    • The Indole-3-Acetaldoxime (IAOx) Pathway: Tryptophan is converted to IAOx, which can then be metabolized to indole-3-acetonitrile (IAN) and subsequently hydrolyzed to IAA.

    • The Indole-3-Acetamide (IAM) Pathway: This pathway, prominent in plant-associated bacteria, involves the conversion of tryptophan to IAM by tryptophan-2-monooxygenase, followed by the hydrolysis of IAM to IAA by an amidohydrolase.

Tryptophan-Independent Pathway

Evidence also exists for a tryptophan-independent pathway for IAA biosynthesis, although the molecular components are less well-defined. This pathway is thought to be important for maintaining basal IAA levels.

IAA Biosynthesis Pathways Tryptophan Tryptophan Indole-3-Pyruvic Acid (IPA) Indole-3-Pyruvic Acid (IPA) Tryptophan->Indole-3-Pyruvic Acid (IPA) TAA family Tryptamine (TAM) Tryptamine (TAM) Tryptophan->Tryptamine (TAM) TDC Indole-3-Acetaldoxime (IAOx) Indole-3-Acetaldoxime (IAOx) Tryptophan->Indole-3-Acetaldoxime (IAOx) CYP79B2/B3 Indole-3-Acetamide (IAM) Indole-3-Acetamide (IAM) Tryptophan->Indole-3-Acetamide (IAM) Tryptophan-2-monooxygenase Indole-3-Acetic Acid (IAA) Indole-3-Acetic Acid (IAA) Indole-3-Pyruvic Acid (IPA)->Indole-3-Acetic Acid (IAA) YUC family Tryptamine (TAM)->Indole-3-Acetic Acid (IAA) Indole-3-Acetaldoxime (IAOx)->Indole-3-Acetic Acid (IAA) Indole-3-Acetamide (IAM)->Indole-3-Acetic Acid (IAA) Amidase Trp-Independent Precursors Trp-Independent Precursors Trp-Independent Precursors->Indole-3-Acetic Acid (IAA)

Caption: Overview of major IAA biosynthesis pathways.

Biosynthesis of Methylated IAA Derivatives

Methylation of IAA serves as a crucial mechanism for regulating its bioavailability and activity. This can occur on the carboxyl side chain or on the indole ring itself.

Side-Chain Methylation: Formation of Methyl-IAA (MeIAA)

The conversion of IAA to its methyl ester, MeIAA, is a key step in auxin homeostasis.

  • Enzymatic Reaction: In Arabidopsis thaliana, the enzyme IAA Carboxyl Methyltransferase 1 (IAMT1) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of IAA, forming MeIAA.

  • Function: MeIAA is generally considered an inactive form of auxin. The formation of MeIAA allows for the rapid and reversible inactivation of IAA, providing a mechanism for fine-tuning auxin levels in specific tissues. MeIAA can be hydrolyzed back to the active IAA by esterases.

Indole Ring Methylation

While direct methylation of the IAA indole ring to produce compounds like 4,6-dimethylindole-3-acetic acid has not been documented, enzymes capable of methylating the indole moiety exist in nature, suggesting potential pathways.

  • In Plants (Indole Glucosinolates): In Arabidopsis, the biosynthesis of modified indole glucosinolates involves methylation of the indole ring.

    • Enzymes: Indole Glucosinolate O-Methyltransferases (IGMTs) are a family of enzymes that catalyze the methylation of hydroxylated indole glucosinolate precursors at the 1- or 4-position of the indole ring.

    • Significance: This demonstrates that plants possess the enzymatic machinery to methylate the indole ring, although the known substrates are not IAA itself but its structural relatives.

  • In Microorganisms: Various microorganisms have been found to produce enzymes that methylate the indole ring at different positions.

    • C3-Indole Methylation: The S-adenosyl methionine (SAM)-dependent methyltransferase PsmD from Streptomyces griseofuscus, involved in the biosynthesis of physostigmine, catalyzes the stereoselective methylation of the C3 position of indole substrates.

IAA Methylation Pathways cluster_side_chain Side-Chain Methylation cluster_ring Indole Ring Methylation (Related Pathways) IAA IAA MeIAA MeIAA IAA->MeIAA IAMT1 + SAM MeIAA->IAA Esterase Indole Precursor Indole Precursor Hydroxylated Indole Glucosinolate Hydroxylated Indole Glucosinolate Indole Precursor->Hydroxylated Indole Glucosinolate Methylated Indole Glucosinolate (1- or 4-position) Methylated Indole Glucosinolate (1- or 4-position) Hydroxylated Indole Glucosinolate->Methylated Indole Glucosinolate (1- or 4-position) IGMTs + SAM Indole Substrate (microbial) Indole Substrate (microbial) C3-Methylated Indole (microbial) C3-Methylated Indole (microbial) Indole Substrate (microbial)->C3-Methylated Indole (microbial) PsmD + SAM

Caption: Known pathways of IAA methylation and related indole ring methylations.

Hypothetical Biosynthesis of 4,6-dimethylindole-3-acetic acid

Given the absence of a known biosynthetic pathway for 4,6-dimethylindole-3-acetic acid, we propose a speculative pathway based on known enzymatic reactions. This is intended to serve as a hypothesis for future research.

The biosynthesis could potentially proceed from a tryptophan or IAA precursor through the sequential action of two distinct indole ring methyltransferases.

  • Initial Methylation: An uncharacterized methyltransferase (MT1) could methylate either tryptophan or an early intermediate in the IAA biosynthesis pathway (e.g., indole-3-pyruvate) at the 4-position of the indole ring.

  • Second Methylation: A second methyltransferase (MT2) would then act on the 4-methylated intermediate, adding a methyl group at the 6-position.

  • Side Chain Formation: The standard IAA biosynthetic machinery (e.g., TAA and YUC families) would then convert the 4,6-dimethylated precursor into 4,6-dimethylindole-3-acetic acid.

Alternatively, the methylation events could occur on IAA itself, although this might be less likely due to potential steric hindrance and enzyme specificity.

Hypothetical Pathway for 4,6-dimethyl-IAA Tryptophan Tryptophan 4-methyl-Tryptophan 4-methyl-Tryptophan Tryptophan->4-methyl-Tryptophan Hypothetical MT1 + SAM 4,6-dimethyl-Tryptophan 4,6-dimethyl-Tryptophan 4-methyl-Tryptophan->4,6-dimethyl-Tryptophan Hypothetical MT2 + SAM 4,6-dimethyl-IPA 4,6-dimethyl-IPA 4,6-dimethyl-Tryptophan->4,6-dimethyl-IPA TAA family (?) 4,6-dimethyl-IAA 4,6-dimethyl-IAA 4,6-dimethyl-IPA->4,6-dimethyl-IAA YUC family (?)

Caption: A speculative biosynthetic pathway for 4,6-dimethyl-IAA.

Experimental Protocol: In Vitro Assay for Indole Methyltransferase Activity

This protocol describes a general method for testing the activity of a putative S-adenosyl-L-methionine (SAM)-dependent indole methyltransferase.

A. Materials

  • Purified recombinant methyltransferase enzyme

  • Substrate (e.g., indole-3-acetic acid, tryptophan)

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • Quenching solution (e.g., 10% trichloroacetic acid or ethyl acetate)

  • HPLC system with a C18 column

  • S-adenosyl-L-homocysteine (SAH) as a standard

B. Procedure

  • Prepare a reaction mixture containing the reaction buffer, substrate (e.g., 1 mM), and SAM (e.g., 1 mM).

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified enzyme to a final concentration of 1-5 µM.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to detect the formation of the methylated product and S-adenosyl-L-homocysteine (SAH), the byproduct of the methylation reaction.

  • Quantify the product formation by comparing the peak area to a standard curve of the methylated compound and/or SAH.

C. Controls

  • A reaction without the enzyme to check for non-enzymatic methylation.

  • A reaction without the substrate to assess any background activity.

  • A reaction without SAM to confirm its requirement as the methyl donor.

Summary of Key Enzymes in IAA Biosynthesis and Methylation

Enzyme Family/NameAbbreviationSubstrate(s)Product(s)Organism Example
Tryptophan Aminotransferase of ArabidopsisTAAL-TryptophanIndole-3-pyruvic acid (IPA)Arabidopsis thaliana
YUCCA Flavin MonooxygenaseYUCIndole-3-pyruvic acid (IPA)Indole-3-acetic acid (IAA)Arabidopsis thaliana
IAA Carboxyl Methyltransferase 1IAMT1Indole-3-acetic acid (IAA), SAMMethyl-IAA (MeIAA), SAHArabidopsis thaliana
Indole Glucosinolate O-MethyltransferaseIGMTHydroxylated Indole Glucosinolates, SAMMethylated Indole Glucosinolates, SAHArabidopsis thaliana
C3-Indole MethyltransferasePsmDIndole derivatives, SAMC3-methylated indoles, SAHStreptomyces griseofuscus

Conclusion and Future Perspectives

The biosynthesis of indole-3-acetic acid is a cornerstone of plant development, with methylation emerging as a critical regulatory mechanism. While the pathways for IAA and its side-chain methylated derivative, MeIAA, are well-established, the biosynthesis of ring-methylated IAA derivatives remains largely unexplored. The existence of enzymes in both plants and microbes that can methylate the indole ring suggests that pathways for compounds like 4,6-dimethylindole-3-acetic acid may exist in nature, awaiting discovery. Future research, leveraging genomic and metabolomic approaches, will be essential to identify the enzymes and pathways responsible for the biosynthesis of the diverse array of indole derivatives. Elucidating these pathways could open new avenues for the development of novel plant growth regulators and therapeutic agents.

References

  • Qin, G., Gu, H., Zhao, Y., Ma, Z., Shi, G., Yang, Y., Pichersky, E., Chen, H., Liu, M., Chen, Z., & Qu, L. J. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. The Plant Cell, 17(
Foundational

Technical Whitepaper: Toxicity, Pharmacodynamics, and Safety Data Sheet (SDS) for 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid

Executive Summary 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (CAS: 88611-91-0) is a highly specialized synthetic derivative of the naturally occurring plant hormone indole-3-acetic acid (IAA)[1]. In agrochemical research...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (CAS: 88611-91-0) is a highly specialized synthetic derivative of the naturally occurring plant hormone indole-3-acetic acid (IAA)[1]. In agrochemical research and plant biology, modifications to the indole ring—specifically the addition of methyl groups at the 4 and 6 positions—dramatically alter the molecule's lipophilicity, receptor binding affinity, and metabolic stability. This guide provides an in-depth analysis of its structural dynamics, mechanistic pharmacology, and comprehensive safety and toxicity profiles, designed for researchers and drug development professionals.

Chemical Identity & Structural Dynamics

The parent compound, IAA, is the most abundant natural auxin, regulating cell elongation and division[2]. The introduction of methyl groups at the C4 and C6 positions of the indole ring serves two primary mechanistic purposes:

  • Steric Shielding: The methyl groups provide steric hindrance against enzymatic degradation by peroxidases, potentially increasing the biological half-life of the compound in vivo.

  • Electronic Modulation: Alkyl substitution increases the electron density of the indole ring, which can enhance the binding affinity within the hydrophobic pocket of auxin receptors.

Table 1: Chemical and Physical Properties
PropertyValueCausality / Significance
Chemical Name 2-(4,6-dimethyl-1H-indol-3-yl)acetic acidStandard IUPAC nomenclature.
CAS Number 88611-91-0Unique identifier for regulatory compliance[1].
Molecular Formula C12H13NO2Reflects the addition of two methyl groups to IAA.
Molecular Weight 203.24 g/mol Increased mass enhances lipophilicity (LogP) vs. unsubstituted IAA.
Appearance Off-white to beige powderTypical of indole derivatives; sensitive to photo-oxidation.

Mechanistic Pharmacology: The TIR1/AFB Pathway

Auxin derivatives exert their biological effects by acting as "molecular glues." In the plant cell nucleus, 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid binds to the F-box protein Transport Inhibitor Response 1 (TIR1) or related Auxin Signaling F-Box (AFB) proteins[3].

This binding stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressors. The SCF^TIR1 complex then ubiquitinates the Aux/IAA proteins, tagging them for rapid degradation by the 26S proteasome[2]. The removal of these repressors liberates Auxin Response Factors (ARFs), which subsequently activate the transcription of target genes[2].

AuxinSignaling Auxin 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (Ligand) TIR1 TIR1/AFB Receptor (F-box protein) Auxin->TIR1 Binds pocket AuxIAA Aux/IAA Repressor (Target for Ubiquitination) TIR1->AuxIAA Recruits Proteasome 26S Proteasome (Degradation Complex) AuxIAA->Proteasome Ubiquitinated ARF ARF Transcription Factor (Active State) Proteasome->ARF Releases

Fig 1: Mechanism of action for auxin derivatives via the TIR1/AFB signaling pathway.

Safety Data Sheet (SDS) & Toxicity Profile

While specific in vivo human toxicity data for 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid is limited, its hazard profile is extrapolated from its chemical class (indole-3-acetic acid and methylated derivatives)[4],[5]. The parent compound exhibits an acute oral LD50 > 500 mg/kg in rats[6].

GHS Hazard Classifications

Based on structural alerts and data from homologous compounds (e.g., 2-(7-methyl-1H-indol-6-yl)acetic acid), the following Globally Harmonized System (GHS) classifications apply[4],[5]:

  • Skin Irritation (Category 2) - H315: Causes skin irritation. The lipophilic nature of the methylated indole allows it to partition into the stratum corneum, potentially disrupting lipid bilayers.

  • Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation. The carboxylic acid moiety can lower the local pH of the ocular mucosa, inducing inflammation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335 / H336: May cause respiratory irritation or drowsiness/dizziness upon inhalation of dust[4],[5].

Table 2: Precautionary Statements & Emergency Response
HazardResponse ProtocolCausality / Scientific Rationale
Skin Contact Wash with plenty of soap and water (P302+P352).Soap emulsifies the lipophilic indole ring, preventing deeper dermal penetration.
Eye Contact Rinse cautiously with water for 15 minutes.Continuous flushing dilutes the localized acidity caused by the acetic acid group.
Inhalation Move to fresh air and keep comfortable (P304+P340).Removes the source of particulate irritation from the respiratory epithelium[5].

Experimental Protocols for Toxicity & Efficacy Validation

To rigorously evaluate the safety and biological efficacy of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid, researchers must employ self-validating experimental systems.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol assesses the basal mammalian toxicity of the compound. We utilize HepG2 (human liver carcinoma) cells because hepatic tissue is the primary site of xenobiotic metabolism, making it an ideal model for identifying hepatotoxic metabolites.

Self-Validating Controls:

  • Positive Control: 0.1% Triton X-100 (induces 100% cell death, validating assay sensitivity).

  • Negative Control: 0.1% DMSO vehicle (ensures the solvent itself is not causing cytotoxicity).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid in 100% DMSO to create a 100 mM stock. Rationale: The compound's high lipophilicity requires a strong organic solvent.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence.

  • Dosing: Dilute the stock solution in culture media to achieve final concentrations ranging from 0.1 μM to 1000 μM. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced membrane toxicity. Treat cells for 48 hours.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Viable cells with active mitochondrial reductases will convert the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Quantification: Remove the media and add 100 μL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

ToxicityWorkflow Step1 Step1 Step2 Phase 2: Cell Culture Seed HepG2 cells (Hepatic model) Step1->Step2 Step3 Phase 3: Dosing Administer 0.1 - 1000 μM concentrations Step2->Step3 Step4 Phase 4: Viability Assay MTT reduction & absorbance reading Step3->Step4

Fig 2: Step-by-step workflow for in vitro cytotoxicity screening (MTT Assay).

Protocol 2: TIR1-Aux/IAA Pull-Down Assay

To validate the compound's efficacy as an auxin analog, a biochemical pull-down assay is used to measure its ability to promote the TIR1-Aux/IAA interaction.

  • Protein Expression: Express GST-tagged TIR1 and His-tagged Aux/IAA proteins in E. coli and purify using affinity chromatography.

  • Complex Assembly: Incubate 1 μg of GST-TIR1 with 1 μg of His-Aux/IAA in binding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT) in the presence of varying concentrations (10 nM - 10 μM) of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid.

  • Pull-Down: Add Glutathione Sepharose beads to capture the GST-TIR1 complex. Wash three times to remove unbound His-Aux/IAA. Rationale: Only His-Aux/IAA that has been "glued" to TIR1 by the synthetic auxin will remain on the beads.

  • Detection: Elute the proteins, run on an SDS-PAGE gel, and perform a Western blot using an anti-His antibody to quantify the amount of Aux/IAA recruited.

Handling, Storage, and Environmental Fate

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area (2-8°C is recommended to prevent thermal degradation). Protect from direct sunlight, as indole derivatives are prone to photo-oxidation[5].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a NIOSH-approved particulate respirator (N95 or equivalent) if aerosolization is expected[5].

  • Environmental Fate: Do not allow the product to enter drains or water courses. As a synthetic auxin, environmental accumulation could disrupt local flora by inducing uncontrolled growth and subsequent tissue necrosis in susceptible dicotyledonous plants[3].

References

  • NextSDS. "2-(4,6-dimethyl-1H-indol-3-yl)acetic acid - Chemical Substance Information." NextSDS Database. URL:[Link]

  • NextSDS. "2-(7-methyl-1H-indol-6-yl)acetic acid — Chemical Substance Information." NextSDS Database. URL:[Link]

  • Grossmann, K. "Auxin Herbicide Action." Taylor & Francis / International Journal of Phytoremediation. URL: [Link]

  • Salehin, M., et al. "Mechanisms of auxin signaling." PMC - NIH. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-(4,6-Dimethyl-1H-indol-3-yl)acetic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating, and scalable synthetic protocol for 2-(4,6-dimethyl-1H-indol-3-yl)acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating, and scalable synthetic protocol for 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (4,6-Dimethyl-IAA).

Strategic Overview & Mechanistic Rationale

The synthesis of indole-3-acetic acid (IAA) derivatives is a cornerstone in the development of plant growth regulators and pharmaceutical intermediates[1]. While direct C3-alkylation of indoles with haloacetates is theoretically possible, it is severely limited by competing N-alkylation and over-alkylation unless the indole nitrogen is protected.

To bypass these limitations, this protocol utilizes the highly reliable, three-step "Gramine route"[2]. This pathway leverages the inherent nucleophilicity of the indole C3 position to install a dimethylaminomethyl group, which serves as a highly effective leaving group for subsequent cyanation. Commercially available 4,6-dimethyl-1H-indole serves as the ideal starting material, though it can also be synthesized from 3,5-dimethylaniline and ethylene glycol via acceptorless dehydrogenative condensation[3].

The sequence is designed to be a self-validating system : each intermediate possesses distinct analytical markers that allow the chemist to verify the success of the transformation before proceeding to the next phase.

Synthetic Pathway Visualization

SynthesisPathway SM 4,6-Dimethyl-1H-indole (Starting Material) IM1 4,6-Dimethylgramine (Mannich Base) SM->IM1 CH2O, HNMe2 AcOH, 0-25°C IM2 4,6-Dimethylindole-3-acetonitrile (Cyanation Intermediate) IM1->IM2 NaCN, EtOH/H2O Reflux, 16h PROD 2-(4,6-Dimethyl-1H-indol-3-yl)acetic acid (Target Product) IM2->PROD 1. KOH, Reflux 2. HCl (pH 2)

Fig 1. Three-step Gramine synthetic route to 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid.

Quantitative Data & Analytical Tracking

To ensure high fidelity across the synthesis, the following table summarizes the expected quantitative outcomes and the primary analytical markers used to validate each step.

PhaseIntermediate / ProductExpected YieldReaction TempTimeKey Analytical Marker (Validation)
1 4,6-Dimethylgramine85–92%0 °C to 25 °C12 h¹H NMR: Singlet ~3.6 ppm (C3-CH₂-N)
2 4,6-Dimethylindole-3-acetonitrile75–85%80 °C (Reflux)16 hIR: Sharp peak ~2250 cm⁻¹ (C≡N stretch)
3 2-(4,6-Dimethyl-1H-indol-3-yl)acetic acid80–88%100 °C (Reflux)18 hLC-MS: [M-H]⁻ at m/z 202.1

Experimental Methodologies & Self-Validating Workflows

Workflow cluster_1 Phase 1: Mannich Condensation cluster_2 Phase 2: Cyanation cluster_3 Phase 3: Alkaline Hydrolysis N1 Pre-form Iminium Ion (CH2O + HNMe2 in AcOH) N2 Add Indole & Stir (12h, 25°C) N1->N2 N3 Basify & Precipitate (pH > 10) N2->N3 V1 Validation: 1H NMR C3-CH2 at ~3.6 ppm N3->V1 N4 Reflux with NaCN (EtOH/H2O, 16h) V1->N4 N5 Aqueous Extraction (EtOAc) N4->N5 V2 Validation: IR Nitrile peak ~2250 cm⁻¹ N5->V2 N6 Reflux with KOH (Until NH3 ceases) V2->N6 N7 Ether Wash (Removes Impurities) N6->N7 N8 Acidify & Isolate (HCl to pH 2-3) N7->N8 V3 Validation: LC-MS [M-H]⁻ m/z 202.1 N8->V3

Fig 2. Experimental workflow with integrated self-validation checkpoints for each phase.

Phase 1: Mannich Condensation to 4,6-Dimethylgramine

Objective: Regioselective functionalization of the C3 position. Causality & Mechanism: The reaction utilizes formaldehyde and dimethylamine to generate an electrophilic iminium ion (Eschenmoser's salt equivalent) in situ. Pre-forming this iminium ion before adding the indole is critical; it prevents the formaldehyde from reacting directly with the indole, which can lead to unwanted bis-indolylmethane dimers or polymerization.

Step-by-Step Protocol:

  • Cool 20 mL of glacial acetic acid to 0–5 °C in an ice bath.

  • Add 1.2 equivalents of dimethylamine (40% aqueous solution) dropwise with stirring.

  • Slowly add 1.2 equivalents of formaldehyde (37% aqueous solution) dropwise, maintaining the temperature below 5 °C. Stir for 15 minutes to ensure complete iminium ion formation.

  • Add 1.0 equivalent (e.g., 10.0 g) of 4,6-dimethyl-1H-indole portion-wise.

  • Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours.

  • Pour the reaction mixture into 150 mL of crushed ice/water.

  • Basify the solution to pH > 10 using 20% aqueous NaOH. The gramine free base will precipitate as a solid.

  • Filter the precipitate, wash with copious amounts of cold water, and dry under vacuum.

  • Validation Checkpoint: Run a ¹H NMR (CDCl₃). The disappearance of the C3-H proton (typically ~6.5 ppm) and the appearance of a new singlet at ~3.6 ppm (integrating for 2H, representing the C3-CH₂-N group) confirms complete conversion.

Phase 2: Cyanation to 4,6-Dimethylindole-3-acetonitrile

Objective: Homologation of the carbon chain. Causality & Mechanism: The dimethylamine moiety is a poor leaving group at room temperature. However, under reflux conditions, it undergoes elimination to form a highly reactive, transient indole-3-methide intermediate. The cyanide ion rapidly attacks this intermediate to form the nitrile[1]. Safety Warning: Sodium cyanide is highly toxic. Perform strictly in a fume hood and quench all waste with aqueous sodium hypochlorite.

Step-by-Step Protocol:

  • Dissolve the purified 4,6-dimethylgramine (1.0 eq) in 100 mL of ethanol.

  • In a separate flask, dissolve 1.5 equivalents of NaCN in 20 mL of deionized water.

  • Add the aqueous NaCN solution to the ethanolic gramine solution.

  • Equip the flask with a reflux condenser and heat to 80 °C (reflux) for 16 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with 50 mL of water and extract with ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the nitrile intermediate.

  • Validation Checkpoint: Perform FT-IR spectroscopy. The presence of a sharp, distinct peak at ~2250 cm⁻¹ confirms the successful installation of the cyano (C≡N) group.

Phase 3: Alkaline Hydrolysis to the Target Acetic Acid

Objective: Conversion of the nitrile to the final carboxylic acid. Causality & Mechanism: Hydrolysis is performed under strongly basic conditions (KOH) rather than acidic conditions. Indoles are highly electron-rich and prone to acid-catalyzed dimerization or decomposition at elevated temperatures. Base-catalyzed hydrolysis safely converts the nitrile to a primary amide, and subsequently to the carboxylate salt, releasing ammonia gas[1]. A critical purification step involves washing the basic aqueous solution with diethyl ether before acidification; this extracts any unreacted nitrile and neutral impurities, ensuring the final precipitated acid is of high purity[2].

Step-by-Step Protocol:

  • Suspend the 4,6-dimethylindole-3-acetonitrile (1.0 eq) in a mixture of 50 mL ethanol and 50 mL of 2M aqueous KOH (approx. 4.0 eq of base).

  • Reflux the mixture at 100 °C for 18 hours. (Monitor the reaction by holding damp pH paper over the condenser outlet; the reaction is complete when the evolution of basic ammonia gas ceases).

  • Cool the mixture and evaporate the ethanol under reduced pressure.

  • Dilute the aqueous residue with 100 mL of water and extract with diethyl ether (2 × 50 mL). Discard the ether layer (this removes non-acidic impurities).

  • Cool the aqueous layer to 0–5 °C in an ice bath.

  • Slowly acidify the aqueous layer with 2M HCl until the pH reaches 2–3. The target 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid will precipitate as a cream-colored solid.

  • Collect the product via vacuum filtration, wash with cold water, and dry in a vacuum desiccator protected from direct light.

  • Validation Checkpoint: Analyze via LC-MS. The target molecule (Exact Mass: 203.11) will display a dominant [M-H]⁻ ion at m/z 202.1 in negative electrospray ionization mode.

References

  • Indole-3-acetic Acid - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

  • INDOLE - Ataman Kimya Source: atamanchemicals.com URL:[Link]

  • Straight Access to Indoles from Anilines and Ethylene Glycol by Heterogeneous Acceptorless Dehydrogenative Condensation Source: acs.org URL:[Link]

  • Radiosynthesis of 3-indolyl[1-11C]acetic acid for phyto-PET-imaging: An improved production procedure and formulation method Source: researchgate.net URL:[Link]

Sources

Application

Application Notes and Protocols: Dissolving 2-(4,6-dimethyl-1H-indol-3-yl)acetic Acid for In Vitro Cell Culture

Abstract This document provides a detailed technical guide for the solubilization of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid for use in in vitro cell culture experiments. As a derivative of indole-3-acetic acid (IAA),...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for the solubilization of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid for use in in vitro cell culture experiments. As a derivative of indole-3-acetic acid (IAA), this compound possesses poor aqueous solubility, necessitating specific protocols to achieve concentrations suitable for cell-based assays while maintaining cellular viability. We present two primary dissolution methodologies: a standard protocol utilizing an organic solvent (DMSO) and an alternative aqueous-based protocol using a pH-modification strategy. This guide explains the scientific rationale behind each step, offers detailed, validated protocols, and includes troubleshooting advice to ensure reproducible and reliable experimental outcomes for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Rationale

2-(4,6-dimethyl-1H-indol-3-yl)acetic acid belongs to the auxin class of compounds, structurally related to the natural plant hormone indole-3-acetic acid (IAA).[1][2] These molecules are characterized by an indole ring system and a carboxylic acid side chain. The presence of the nonpolar indole ring and methyl groups, combined with the polar carboxylic acid group, results in amphipathic properties and very low solubility in neutral aqueous solutions like cell culture media.[3][4]

The success of in vitro studies hinges on the effective and consistent delivery of the test compound to the cells. The choice of solvent and dissolution procedure is therefore a critical experimental parameter that can significantly impact data quality and reproducibility.[5][6] An ideal solvent system must fully dissolve the compound at a high concentration to create a stock solution, while the final concentration of this solvent in the cell culture medium must be non-toxic to the cells under investigation.[7][8]

This guide is built on the fundamental physicochemical properties of the compound, primarily its acidic nature (due to the carboxylic acid group, pKa ≈ 4.75 for the parent compound IAA) and its hydrophobicity.[3] We leverage these properties to devise two robust dissolution strategies.

Physicochemical Data Summary

The following table summarizes the key properties of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid and its parent compound, which inform the dissolution protocols.

PropertyValue / ObservationImplication for DissolutionSource
IUPAC Name 2-(4,6-dimethyl-1H-indol-3-yl)acetic acidN/A[9]
Molecular Formula C₁₂H₁₃NO₂N/A-
Molecular Weight 203.24 g/mol Required for calculating molar concentrations.-
Appearance Likely a crystalline solid, off-white to tan.Visual confirmation of dissolution is necessary.[3][4]
Aqueous Solubility Insoluble in water at neutral pH.Direct dissolution in cell culture media is not feasible.[3][4]
Organic Solvent Solubility Soluble in Dimethyl Sulfoxide (DMSO), Ethanol.DMSO is a primary candidate for creating a concentrated stock solution.[3][10][11]
Acidic Nature Contains a carboxylic acid group.Can be converted to a more soluble salt form using a base (e.g., NaOH).[12][13]

Primary Protocol: Dissolution in Dimethyl Sulfoxide (DMSO)

This is the most common and recommended method for hydrophobic small molecules in cell culture. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[14]

Causality and Rationale

DMSO effectively disrupts the crystal lattice of the solid compound and forms strong solute-solvent interactions, enabling the creation of a highly concentrated stock solution (typically 10-100 mM). This allows for minimal volumes of the stock to be added to the culture medium, keeping the final DMSO concentration below cytotoxic levels (generally <0.5%, with <0.1% being ideal).[8][15][16]

Materials
  • 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or light-blocking microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Vortex mixer

  • Sterile, pyrogen-free pipette tips

Step-by-Step Methodology: Stock Solution Preparation (10 mM)
  • Preparation: Allow the vial of the compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh 2.03 mg of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound.

    • Calculation:Volume (L) = Mass (g) / (Molar Mass (g/mol) * Molarity (mol/L))

    • Volume (L) = 0.00203 g / (203.24 g/mol * 0.010 mol/L) = 0.001 L = 1 mL

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particle-free solution should be obtained. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[17]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber cryovials. Store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[16]

Step-by-Step Methodology: Preparing the Working Solution
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution directly into your complete cell culture medium to achieve the desired final concentration.

    • Example for a 10 µM final concentration in 2 mL of medium:

      • Add 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed cell culture medium.

      • This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the final working solution by pipetting or inverting the tube before adding it to your cells.

  • Vehicle Control: Crucially , prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound (e.g., 2 µL of DMSO in 1998 µL of medium). This control is essential to distinguish the effects of the compound from any potential effects of the solvent itself.[5][16]

Alternative Protocol: pH-Mediated Dissolution in Aqueous Solution

This method is suitable for researchers wishing to avoid organic solvents. It leverages the acidic nature of the compound to create a water-soluble sodium salt.

Causality and Rationale

By adding a strong base like sodium hydroxide (NaOH), the carboxylic acid group (-COOH) on the molecule is deprotonated to its carboxylate form (-COO⁻Na⁺). This ionic salt form is significantly more polar and thus more soluble in aqueous solutions like sterile water or PBS than the neutral acid form.[12][13][18]

Materials
  • 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid powder

  • 0.1 N or 1 N Sodium Hydroxide (NaOH), sterile solution

  • Sterile, pyrogen-free water or Phosphate-Buffered Saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Calibrated precision balance, sterile tubes, and pipette tips

Step-by-Step Methodology: Stock Solution Preparation (10 mM)
  • Preparation & Weighing: Follow steps 1 and 2 from the Primary Protocol, weighing 2.03 mg of the compound into a sterile tube.

  • Initial Dissolution: Add a minimal volume (e.g., 20-50 µL) of 0.1 N NaOH solution dropwise to the powder while vortexing. Continue adding drops only until the solid has just dissolved. Using a higher concentration like 1 N NaOH may require an even smaller volume.

  • Dilution to Final Volume: Once the compound is dissolved, immediately bring the total volume up to 1 mL with sterile water or PBS to create the 10 mM stock solution.

  • pH Check (Optional but Recommended): The resulting stock solution will be basic. While the buffering capacity of the final cell culture medium can often neutralize the small volume of basic stock added, it is good practice to check the pH of the final working solution. Drastic pH changes in the medium can induce cell death.[19]

  • Sterilization: Pass the entire stock solution through a sterile 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination. This step is mandatory for aqueous stock solutions.

  • Aliquoting and Storage: Aliquot and store at -20°C or -80°C. Aqueous solutions may have lower long-term stability than DMSO stocks.[11]

Working Solution Preparation

The procedure is identical to that described for the DMSO protocol. Prepare a vehicle control using a solution of NaOH diluted to the same extent in water/PBS, ensuring the final medium contains the same concentration of sodium ions and has a similar pH.

Experimental Workflow and Logic Diagrams

To visualize the procedural flow, the following diagrams outline the key steps and decision points in preparing 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid for cell culture experiments.

cluster_prep Stock Solution Preparation cluster_dmso Protocol 1: DMSO cluster_naoh Protocol 2: NaOH (Aqueous) start Start: Compound Powder weigh 1. Equilibrate & Weigh (e.g., 2.03 mg) start->weigh add_dmso 2a. Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso Choose Solvent add_naoh 2b. Add 0.1 N NaOH (Dropwise, minimal vol.) weigh->add_naoh vortex_dmso 3a. Vortex / Sonicate Until Dissolved add_dmso->vortex_dmso aliquot 5. Aliquot into single-use vials vortex_dmso->aliquot add_h2o 3b. Dilute with H₂O/PBS (to final volume) add_naoh->add_h2o filter 4b. Sterile Filter (0.22 µm) add_h2o->filter filter->aliquot store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

cluster_dilution Working Solution Preparation & Dosing cluster_exp Experimental Group cluster_ctrl Vehicle Control Group stock Thaw Single Aliquot of Stock Solution (e.g., 10 mM) dilute_exp Dilute Stock into Medium (e.g., 1:1000 for 10 µM) stock->dilute_exp dilute_ctrl Add Equal Volume of Solvent (e.g., 0.1% DMSO) medium_exp Pre-warmed Cell Culture Medium medium_exp->dilute_exp add_to_cells_exp Add to Cells dilute_exp->add_to_cells_exp medium_ctrl Pre-warmed Cell Culture Medium medium_ctrl->dilute_ctrl add_to_cells_ctrl Add to Cells dilute_ctrl->add_to_cells_ctrl

Caption: Dilution from stock to final working concentration.

Troubleshooting and Best Practices

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not fully dissolve in DMSO. 1. Compound purity is low or it has degraded.2. DMSO has absorbed water (hygroscopic).3. Concentration is above solubility limit.1. Verify compound quality. 2. Use fresh, anhydrous, sealed DMSO.[17]3. Try gentle warming (37°C) or sonication. If it still fails, prepare a lower concentration stock solution.
Precipitate forms when adding stock to culture medium. 1. "Salting out" effect; the compound is crashing out of solution upon contact with the aqueous medium.2. Final concentration exceeds aqueous solubility.1. Add the stock solution dropwise to the medium while vortexing to ensure rapid mixing.2. Perform a stepwise dilution (e.g., 10 mM -> 1 mM in medium -> 10 µM in medium).[16]3. Lower the final target concentration.
High cell death observed in vehicle control group. 1. Final solvent concentration (DMSO) is too high and is causing cytotoxicity.2. For the NaOH method, the final pH of the medium is too high or too low.1. Ensure the final DMSO concentration is ≤0.5%, and ideally ≤0.1%.[8][15] Run a dose-response curve for the solvent alone on your specific cell line.2. Measure the pH of the final medium after adding the compound. The medium's buffer should handle it, but if not, the stock solution's pH needs to be adjusted closer to 7.4 before use.
Inconsistent experimental results. 1. Repeated freeze-thaw cycles are degrading the compound.2. Stock solution was not fully dissolved or has precipitated during storage.3. Compound is light-sensitive.1. Always use single-use aliquots.[16]2. Before each use, thaw the aliquot and visually inspect for precipitates. If present, warm and vortex to redissolve.3. Use amber or light-blocking tubes for storage and minimize exposure to light during preparation.[3][12]

References

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4775-4781. [Link]

  • ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Hansen, L.P., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Avicenna Journal of Medical Biochemistry. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [Link]

  • ResearchGate. (2019). Instead of using 0.1% DMSO, can I use 0.1% NaOH to dissolve my compound for MTT assay?. ResearchGate. [Link]

  • NextSDS. (n.d.). 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid. NextSDS. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-3-Acetic Acid. PubChem. [Link]

  • Biocompare. (n.d.). Indole-3-acetic acid. Biocompare. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid . As a structurally complex auxin analog and a critical intermediate in pharmaceutical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid . As a structurally complex auxin analog and a critical intermediate in pharmaceutical development, optimizing the yield of this specific indole-3-acetic acid (IAA) derivative requires precise control over reaction microenvironments.

Below, we deconstruct the synthetic pathways, analyze quantitative yield data, troubleshoot common bottlenecks, and provide a self-validating protocol designed for high-fidelity replication.

Synthetic Pathway Overview

The synthesis of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid generally proceeds via one of four routes. Understanding the intermediate transitions is critical for identifying where yield drops occur.

SynthesisWorkflow S1 4,6-Dimethylindole (Starting Material) I1 4,6-Dimethylgramine (Intermediate) S1->I1 CH2O, HNMe2 (Mannich Reaction) Target 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (Target Molecule) S1->Target Glycolic Acid, KOH (250°C Autoclave) S2 (3,5-Dimethylphenyl)hydrazine (Starting Material) I3 Hydrazone Intermediate S2->I3 Ethyl pyruvate (Condensation) S3 N-Ts o-bromo-3,5-dimethylaniline (Starting Material) I4 Tsuji-Trost Intermediate S3->I4 Allyl ester, Pd(OAc)2 (Tsuji-Trost) I2 4,6-Dimethylindole-3-acetonitrile (Intermediate) I1->I2 NaCN, MeI (Yield Drop Risk) I2->Target KOH, H2O/EtOH (Hydrolysis) I3->Target 1. ZnCl2 / Heat 2. Saponification I4->Target 1. Heck Coupling (DIPEA) 2. Deprotection

Synthetic routes for 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid and yield optimization points.

Quantitative Route Comparison

To make an informed decision on which synthetic route to deploy, compare the empirical data below. Yields are highly dependent on the steric hindrance introduced by the 4,6-dimethyl substitution pattern.

Synthesis RouteKey Reagents & CatalystsAvg. Yield (%)Major BottleneckScalability
Direct Glycolic Condensation 4,6-Dimethylindole, Glycolic acid, KOH85 - 90%Requires high-pressure autoclave (250°C).High (Standard industrial route)
Pd-Catalyzed Cascade N-Ts o-bromo-3,5-dimethylaniline, Pd(OAc)₂75 - 85%Heck coupling stalling due to steric hindrance.Moderate (High catalyst cost)
Fischer Indolization (3,5-Dimethylphenyl)hydrazine, Ethyl pyruvate60 - 70%Exothermic degradation of electron-rich intermediate.High (Accessible for standard labs)
Gramine Alkylation CH₂O, HNMe₂, NaCN, KOH45 - 55%Cyanide displacement efficiency & over-alkylation.Moderate (Toxicity concerns)

Troubleshooting & FAQs

Q1: I am attempting the one-pot Tsuji-Trost/Heck cascade, but the reaction stalls at the Tsuji-Trost intermediate. How can I drive the Heck coupling to completion? Causality & Solution: The intramolecular Heck coupling requires the palladium catalyst to oxidatively add to the aryl bromide. If the base is too weak, the subsequent β-hydride elimination and isomerization steps stall. Furthermore, steric hindrance from the methyl at the 3-position of the aniline (which becomes the 4-position of the indole) restricts the necessary rotation for cyclization. To fix this, switch from inorganic bases (like K₂CO₃) to an organic base such as N,N-diisopropylethylamine (DIPEA). As demonstrated in recent methodology advancements, using Pd(OAc)₂ (12 mol%) with the sterically demanding ligand P(o-tol)₃ (20 mol%) alongside DIPEA facilitates the regeneration of the active Pd(0) species much more efficiently in DMA at 100°C, pushing the Heck cyclization to completion ([1]).

Q2: When using (3,5-dimethylphenyl)hydrazine with ethyl pyruvate, my Fischer indolization yields are inconsistent and the reaction mixture turns black. What is happening? Causality & Solution: The Fischer indolization of electron-rich (3,5-dimethylphenyl)hydrazones is highly exothermic. The electron-donating methyl groups activate the ring, making it highly susceptible to electrophilic aromatic substitution side-reactions, oxidative degradation, or polymerization if strong Brønsted acids (like concentrated H₂SO₄) are used at high temperatures ([2]). To optimize this, abandon harsh Brønsted acids. Use a milder Lewis acid catalyst such as Zinc Chloride (ZnCl₂) or Polyphosphoric acid (PPA) at a strictly controlled temperature (80-90°C). Alternatively, using p-toluenesulfonic acid (p-TsOH) in toluene with a Dean-Stark trap effectively removes water, driving the equilibrium toward the indole-2-carboxylate intermediate without degrading the electron-rich ring.

Q3: The final hydrolysis of 4,6-dimethylindole-3-acetonitrile to the target acid is producing a dark tar. How can I improve the purity? Causality & Solution: Indole-3-acetic acid derivatives are highly sensitive to photo-oxidation and harsh acidic conditions, which trigger the formation of pink/brown polymeric tars. If you are using acid-catalyzed hydrolysis, the electron-rich 4,6-dimethyl system will rapidly degrade. Always use base-catalyzed hydrolysis (e.g., 10% KOH in aqueous ethanol) refluxed under an inert nitrogen atmosphere. Keep the reaction shielded from light (wrap the flask in aluminum foil).

Step-by-Step Methodology: Direct Condensation via High-Pressure Autoclave

For laboratories equipped with high-pressure reactors, the direct condensation of 4,6-dimethylindole with glycolic acid is the most efficient route. This protocol is adapted from the classical synthesis of indole-3-acetic acids ([3]) and is designed as a self-validating system . The product's isolation relies on phase-separation and pH-dependent precipitation, ensuring that if you obtain a precipitate, it is free of neutral starting materials.

Phase 1: Reagent Charging & Condensation

  • In a 1-L stirred autoclave, combine 0.50 moles of 4,6-dimethylindole, 0.68 moles of 85% potassium hydroxide (KOH), and 0.55 moles of 70% aqueous glycolic acid.

    • Causality: The excess KOH is critical. It deprotonates the indole nitrogen to form a nucleophilic indole anion and neutralizes the glycolic acid, preventing acid-catalyzed polymerization of the electron-rich 4,6-dimethylindole.

  • Seal the autoclave, purge with N₂, and heat to 250°C with continuous agitation for 18 hours.

    • Causality: The high temperature provides the activation energy necessary for the direct displacement of the hydroxyl group of glycolic acid by the C3 position of the indole ring.

Phase 2: Quenching & Impurity Extraction (Self-Validation Step 1) 3. Cool the reactor to below 50°C. Add 250 mL of deionized water and heat to 100°C for 30 minutes to fully dissolve the potassium 2-(4,6-dimethyl-1H-indol-3-yl)acetate salt. 4. Cool the aqueous solution to 25°C and extract with 200 mL of diethyl ether. Discard the ether layer.

  • System Validation: The target molecule is currently a water-soluble potassium salt. Any unreacted 4,6-dimethylindole or neutral degradation products will partition into the ether layer. If the ether layer is heavily colored, it validates that tar byproducts were successfully removed from your product stream.

Phase 3: Acidification & Isolation (Self-Validation Step 2) 5. Transfer the aqueous phase to a flask equipped with a mechanical stirrer. Shield the flask from direct light. 6. Slowly add 12N hydrochloric acid (HCl) while maintaining the temperature between 10–20°C using an ice bath, until the pH reaches exactly 2.0.

  • System Validation: The low temperature prevents exothermic degradation during neutralization. The sudden protonation of the carboxylate forces the 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid to crash out of solution. Because starting materials were removed in Step 4, this precipitate is structurally validated as the target acid.

  • Filter the cream-colored precipitate under vacuum, wash with cold deionized water, and dry in a vacuum desiccator in the dark.

References

  • Chen, D., Chen, Y., Ma, Z., Zou, L., Li, J., & Liu, Y. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. The Journal of Organic Chemistry, 83(11), 6805-6814.[Link]

  • Fox, S. W., & Bullock, M. W. (1951). Synthesis of Indoleacetic Acid from Glutamic Acid and a Proposed Mechanism for the Conversion. Journal of the American Chemical Society, 73(6), 2754–2755.[Link]

  • Johnson, H. E., & Crosby, D. G. (1964). Indole-3-acetic Acid. Organic Syntheses, Coll. Vol. 5, 654; Vol. 44, 64.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4,6-Dimethyl-IAA

Welcome to the Technical Support Center for 4,6-dimethyl-indole-3-acetic acid (4,6-dimethyl-IAA). This guide is designed for researchers, application scientists, and drug development professionals encountering precipitat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,6-dimethyl-indole-3-acetic acid (4,6-dimethyl-IAA). This guide is designed for researchers, application scientists, and drug development professionals encountering precipitation, inconsistent dosing, or assay failure when working with this highly lipophilic auxin analog in aqueous systems (e.g., cell culture media, physiological buffers).

Part 1: The Chemical Causality of Low Solubility

To effectively troubleshoot solubility, we must first understand the molecular mechanics governing the compound. Unmodified indole-3-acetic acid (IAA) is already challenging to dissolve in pure water (solubility ~1.5 mg/mL) and is typically formulated as a sodium salt or dissolved in[1].

The 4,6-dimethyl-IAA analog introduces two hydrophobic methyl groups to the indole ring. This structural modification fundamentally alters its physicochemical profile:

  • Increased Lipophilicity (LogP): The addition of methyl groups increases the partition coefficient, driving the molecule to minimize contact with water to lower the system's thermodynamic free energy.

  • Disrupted Hydration Shells: The bulky methyl groups at the 4 and 6 positions sterically hinder the formation of stable, ordered water networks (hydration shells) around the indole core.

  • pH-Dependent Ionization: Like unmodified IAA, 4,6-dimethyl-IAA possesses a carboxylic acid moiety with a pKa of approximately 4.75. In acidic environments (pH < 4.75), the molecule is fully protonated, neutrally charged, and highly insoluble. At physiological pH (7.2–7.4), it exists primarily as a carboxylate anion, which is[2].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4,6-dimethyl-IAA stock is completely dissolved in DMSO, but it instantly "crashes out" (turns cloudy) when added to my cell culture media. Why? A: This is a classic "solvent shift" precipitation. When the DMSO stock is introduced to the aqueous media, the DMSO rapidly diffuses into the bulk water. The highly lipophilic 4,6-dimethyl-IAA molecules are suddenly exposed to an aqueous environment they cannot tolerate, leading to rapid nucleation and precipitation. Solution: Implement a step-wise dilution strategy, ensure the media is pre-warmed to 37°C, and verify the media pH is strictly ≥ 7.2 before addition.

Q2: Can I just increase the DMSO concentration in my final assay to keep it dissolved? A: No. While increasing DMSO will improve solubility, most mammalian cell lines and plant tissue cultures exhibit toxicity or altered phenotypes at DMSO concentrations above 0.1% to 0.5% (v/v). Furthermore,[3]. For in vivo murine models, DMSO should generally not exceed 5-10% in the final injection volume, often relying on[4].

Q3: What excipients are recommended for rescuing the solubility of 4,6-dimethyl-IAA? A: We strongly recommend 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic internal cavity that can encapsulate the dimethyl-indole ring, while their hydrophilic exterior maintains aqueous solubility. Alternatively, non-ionic surfactants like Tween-80 (at 0.1% - 0.5%) can form micelles to solubilize the compound.

Part 3: Quantitative Data & Formulations

Table 1: Comparative Solubility Profiles in Primary Solvents

SolventIAA (Unmodified) Solubility4,6-Dimethyl-IAA Solubility (Est.)Recommended Use
Anhydrous DMSO > 15 mg/mL[3]~ 25-50 mg/mLPrimary Master Stock (Store at -20°C)
Ethanol (Absolute) ~ 50 mg/mL[5]~ 10-20 mg/mLAlternative Stock (If DMSO is incompatible)
Pure Water (pH 5.0) ~ 1.5 mg/mL[1]< 0.1 mg/mLNot Recommended
PBS (pH 7.2) ~ 10 mg/mL (as Na+ salt)[3]~ 1-2 mg/mLFinal Assay Media

Table 2: Excipient Optimization for Aqueous Dilution (Target: 1 mM Working Solution)

Formulation StrategyVisual ClarityDLS (Nano-aggregates)Biological Compatibility
Direct Dilution (0.1% DMSO)Cloudy / Precipitate> 1000 nm (Aggregated)Poor (Inconsistent dosing)
pH 7.4 Buffer + Gentle HeatClear~ 200 nm (Unstable)Moderate
10% HP-β-CD in PBS (pH 7.4)Crystal Clear< 10 nm (Monomeric/Complexed)Excellent
0.5% Tween-80 in PBSClear~ 15 nm (Micellar)Good (Check surfactant toxicity)
Part 4: Step-by-Step Experimental Protocols

To ensure a self-validating system, this protocol incorporates physical validation steps to confirm true solubility rather than relying on visual approximation.

Protocol: Preparation of a Stable 1 mM Aqueous Working Solution

Step 1: Master Stock Preparation (100 mM)

  • Weigh exactly 2.03 mg of 4,6-dimethyl-IAA (MW approx. 203.2 g/mol ) into a light-protected microcentrifuge tube.

  • Add 100 µL of[6]. Causality Note: Moisture-contaminated DMSO will drastically reduce the solubility of lipophilic auxin analogs.

  • Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validation: Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. The clear supernatant is your 100 mM master stock.

Step 2: Intermediate Excipient Complexation (Recommended)

  • Prepare a 10% (w/v) solution of HP-β-CD in sterile PBS.

  • Adjust the pH of the HP-β-CD solution to exactly 7.4 using 0.1 M NaOH.

  • Add 10 µL of the 100 mM DMSO stock dropwise into 990 µL of the HP-β-CD solution while vortexing continuously.

  • Causality Note: Dropwise addition under high shear prevents localized high concentrations of the lipophilic compound, allowing the cyclodextrin cavities to encapsulate the molecules before they can nucleate and crash out.

Step 3: Self-Validation of Aqueous Solubility

  • Turbidity Assay (OD600): Blank a spectrophotometer with the vehicle (PBS + 10% HP-β-CD + 1% DMSO). Read the absorbance of your formulated solution at 600 nm. An OD600 > 0.05 indicates the presence of micro-precipitates.

  • Dynamic Light Scattering (DLS): For critical drug development assays, analyze the solution via DLS. A polydispersity index (PDI) < 0.2 and a particle size < 20 nm confirms the compound is fully solubilized or properly complexed, rather than forming unstable nano-aggregates.

Part 5: Visualizations

FormulationWorkflow Start Weigh 4,6-dimethyl-IAA (Protect from light) Stock Dissolve in Anhydrous DMSO (Max 50-100 mM) Start->Stock Mix Dropwise Addition Under High Shear Vortexing Stock->Mix Buffer Prepare PBS Buffer Adjust pH to 7.4 Excipient Add Excipient to Buffer (10% HP-β-CD) Buffer->Excipient Excipient->Mix Validate Validate Solubility (OD600 < 0.05 or DLS) Mix->Validate

Step-by-step workflow for formulating and validating aqueous 4,6-dimethyl-IAA solutions.

TroubleshootingTree Obs Precipitation Observed in Aqueous Media CheckpH Is Media pH < 7.2? Obs->CheckpH FixpH Adjust pH to 7.2-7.4 (Deprotonates Carboxyl Group) CheckpH->FixpH Yes CheckSolvent Is Final DMSO < 0.1%? CheckpH->CheckSolvent No Success Clear, Stable Solution FixpH->Success FixSolvent Use Step-wise Dilution or Increase DMSO to 0.5% CheckSolvent->FixSolvent Yes CheckExcipient Are Excipients Present? CheckSolvent->CheckExcipient No FixSolvent->Success FixExcipient Add HP-β-CD or Tween-80 to Encapsulate Compound CheckExcipient->FixExcipient No CheckExcipient->Success Yes FixExcipient->Success

Diagnostic logic tree for resolving 4,6-dimethyl-IAA precipitation in aqueous media.

Part 6: References
  • Wikipedia Contributors. "Indole-3-acetic acid". Wikipedia, The Free Encyclopedia. URL:[Link]

  • BioAcademia, Inc. "5-Ph-IAA: Inducer for Auxin Inducible Degron 2 System". Bioacademia.co.jp. URL: [Link]

  • Wang, Y., et al. "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents". Journal of Chemical & Engineering Data, ACS Publications (2019). URL:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid

Welcome to the Advanced Troubleshooting Guide for the LC-MS/MS analysis of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid. As an indole-3-acetic acid (IAA) derivative, this molecule presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the LC-MS/MS analysis of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid. As an indole-3-acetic acid (IAA) derivative, this molecule presents unique analytical challenges. Its hydrophobic indole ring makes it prone to system adsorption (carryover), while its polar carboxylic acid moiety dictates ionization strategies that are highly susceptible to chemical background noise.

This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to systematically diagnose and eliminate background noise and signal suppression.

Diagnostic Workflow for Background Noise

Before adjusting MS parameters or sample preparation, you must isolate the root cause of the noise. Background noise in LC-MS/MS typically manifests as either a constant elevated baseline (chemical noise) or intermittent ghost peaks (carryover/contamination).

G Start High Background Noise Detected in MRM CheckType Run Solvent Blank (No Injection) Start->CheckType IsNoise Is noise still present? CheckType->IsNoise YesNoise Constant Chemical Noise (Mobile Phase/Source) IsNoise->YesNoise Yes NoNoise Intermittent/Peak Noise (Carryover/Matrix) IsNoise->NoNoise No Solvent Flush with LC-MS Grade Solvents & Replace Additives YesNoise->Solvent Source Clean ESI/APCI Source & Optimize Cone Gas YesNoise->Source Carryover Optimize Autosampler Wash (Internal/External) NoNoise->Carryover Matrix Improve Sample Cleanup (SPE/LLE) NoNoise->Matrix

Diagnostic workflow for isolating LC-MS/MS background noise sources.

Frequently Asked Questions (FAQs) & Troubleshooting

Module A: The "Constant Baseline" Issue (Chemical Noise)

Q: We are observing a consistently high baseline noise across the entire chromatogram in ESI negative mode. What is causing this and how do we resolve it?

A: 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid is typically analyzed in negative Electrospray Ionization (ESI-) due to the ready deprotonation of its acetic acid moiety. However, ESI- is highly susceptible to background noise from solvent impurities, such as formate/acetate clusters, plasticizers, and trace anions in the mobile phase.

Causality & Solution:

  • Solvent Purity: Trace level quantitative analysis requires absolute adherence to high-purity mobile phases. Degradation in assay sensitivity is often linked to contaminated mobile phase reservoirs. Switch strictly to LC-MS/MS grade water, methanol, and additives (formic acid/ammonium formate).

  • Cone Gas Optimization: High baseline noise is often caused by solvent clusters entering the mass analyzer. Increasing the cone gas flow rate helps desolvate droplets more efficiently and acts as a barrier to interfering ions, significantly improving the Signal-to-Noise (S/N) ratio.

  • Alternative Ionization: If ESI- noise remains prohibitive, evaluate Atmospheric Pressure Chemical Ionization (APCI). Because APCI ionization occurs in the gas phase, it is less susceptible to matrix interferences and solvent cluster noise for low-molecular-weight indole compounds[1].

Module B: The "Ghost Peak" Issue (Carryover & Adsorption)

Q: We are detecting distinct peaks at the retention time of our analyte in blank injections. How do we eliminate this carryover?

A: The indole ring is highly hydrophobic and prone to adsorbing to stainless steel (SUS) surfaces, rotor seals, and the inner walls of autosampler needles. Furthermore, the carboxylic acid group can interact with metal cations in the flow path[2].

Causality & Solution:

  • Systematic Validation: To distinguish true carryover from solvent contamination, inject a sequence: Upper Limit of Quantification (ULOQ) → Pre-Blank → Post-Blank 1 → Post-Blank 2. True carryover will decrease sequentially across the blanks. If all blanks show equal noise, the issue is solvent contamination[3].

  • Advanced Wash Protocols: A single wash solvent is insufficient for indole derivatives. Implement an internal and external needle rinse mechanism using a strong organic wash (e.g., 80% Acetonitrile / 20% Water with 0.1% Formic Acid) to disrupt hydrophobic interactions, followed by a weaker wash to re-equilibrate[2][4].

  • Hardware Considerations: If adsorption persists, consider using a bio-inert (metal-free) UHPLC system or adding a chelating agent (like sodium citrate) to the wash solution to prevent the carboxylic acid from binding to the metal flow path[2].

Module C: The "Co-eluting Noise" Issue (Matrix Effects)

Q: Our S/N ratio is excellent in neat standards but drops significantly in biological matrices. How do we address this?

A: Co-eluting matrix components (such as endogenous indoles, lipids, or salts) compete with 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid for charge on the surface of the ESI droplet. This leads to severe ion suppression and elevated localized baseline noise[5].

Causality & Solution:

  • Sample Pretreatment: Move from simple Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate the acidic indole fraction and remove phospholipids[5].

  • Internal Standards: Always use a stable isotope-labeled internal standard (e.g., D5- or 13C6-labeled indoleacetic acid) to mathematically correct for residual matrix effects and ensure quantitative trustworthiness[6].

MS/MS Optimization Pathway

Pathway Analyte 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid Ionization Select Ionization Mode Analyte->Ionization ESI_Neg ESI Negative Mode (Targets Carboxylic Acid) Ionization->ESI_Neg APCI_Pos APCI Positive Mode (Targets Indole Ring) Ionization->APCI_Pos ESI_Noise High Solvent Cluster Noise ESI_Neg->ESI_Noise APCI_Clean Lower Matrix Interference APCI_Pos->APCI_Clean Opt_Gas Increase Cone Gas Flow & Desolvation Temp ESI_Noise->Opt_Gas

Ionization mode selection and optimization pathway for indoleacetic acid derivatives.

Quantitative Data: Impact of Wash Protocols on Indole Carryover

The following table summarizes the quantitative impact of various autosampler wash configurations on carryover reduction for sticky, acidic indole compounds[2][4].

Wash ProtocolWash Solvent CompositionSystem Hardware TypeCarryover (% of LLOQ)
Standard External Rinse 50% Methanol / 50% WaterStainless Steel (SUS)> 10.0%
Internal & External Rinse 80% ACN / 20% Water + 0.1% FAStainless Steel (SUS)1.71%
Internal Rinse w/ Chelator Aqueous Sodium CitrateStainless Steel (SUS)0.48%
Multi-Solvent Wash Organic + Aqueous alternatingBio-inert (Metal-Free)< 0.90%

Step-by-Step Methodologies

Protocol 1: System Decontamination and Blank Validation

Use this protocol to establish a self-validating baseline before running precious samples.

  • Solvent Replacement: Discard all existing mobile phases. Clean reservoirs with LC-MS grade methanol, then LC-MS grade water. Prepare fresh mobile phases using only LC-MS grade solvents and additives.

  • Column Bypass: Remove the analytical column and replace it with a zero-dead-volume union.

  • System Flush: Flush the system with 50% Methanol / 50% Water at 0.5 mL/min for 30 minutes to clear the lines of residual salts and contaminants.

  • Source Cleaning: Remove the ESI/APCI probe. Clean the sample cone, extraction cone, and ion block using a 50:50 mixture of Methanol:Water (with 1% Formic Acid), followed by sonication in 100% Methanol.

  • Blank Sequence Testing: Reinstall the column. Inject the following sequence: ULOQ Standard → Pre-Blank (Mobile Phase) → Post-Blank 1 → Post-Blank 2.

  • Data Analysis: If the analyte peak area in Post-Blank 1 is >20% of your Lower Limit of Quantification (LLOQ), optimize the autosampler wash protocol[3].

Protocol 2: Optimized Extraction for Indoleacetic Acids (SPE)

Use this protocol to minimize matrix-induced background noise.

  • Sample Aliquot: Transfer 100 µL of plasma/serum to a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of stable isotope-labeled internal standard (e.g., 13C6-IAA) at a known concentration.

  • Acidification: Add 100 µL of 2% Formic Acid in water to disrupt protein-analyte binding and ensure the carboxylic acid is fully protonated (neutral) for extraction.

  • SPE Loading: Condition a Polymeric Reversed-Phase SPE cartridge with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in water. Load the acidified sample.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove salts and polar interferences.

  • Elution: Elute the indoleacetic acid derivative with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase conditions prior to LC-MS/MS injection.

References

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC Source: nih.gov URL:[Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro - Waters Corporation Source: waters.com URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: chromatographyonline.com URL:[Link]

  • Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function Source: lcms.cz URL:[Link]

  • A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study - PMC Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4,6-Dimethyl-IAA and 2,4-D in Root Induction: A Technical Guide

For researchers and drug development professionals engineering plant tissue culture workflows, the selection of an optimal synthetic auxin is the defining factor between successful organogenesis and uncontrolled callogen...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals engineering plant tissue culture workflows, the selection of an optimal synthetic auxin is the defining factor between successful organogenesis and uncontrolled callogenesis. While 2,4-Dichlorophenoxyacetic acid (2,4-D) has been the historical gold standard for inducing cell division, its tendency to trigger stress responses and inhibit root elongation often necessitates complex, multi-step media transfers.

Recent structural biology and cheminformatics advances have highlighted the efficacy of sterically modified indole auxins. This guide provides an in-depth mechanistic and experimental comparison between 2,4-D and 4,6-dimethyl-IAA —a stable indole analog designed to maximize adventitious root induction while bypassing the callogenic bottlenecks of traditional phenoxy auxins.

Mechanistic Causality: Receptor Binding and Metabolic Stability

To understand why these two molecules produce divergent phenotypic outcomes, we must examine their interactions at the receptor level and their resistance to enzymatic degradation.

The "Molecular Glue" Mechanism in the TIR1/AFB Pocket

Auxins do not act as traditional allosteric switches; rather, they function as a "molecular glue" that fills a hydrophobic cavity between the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors, extending the protein-interaction interface (1)[1].

  • 2,4-D: The dichlorophenyl ring of 2,4-D fits into the base of the TIR1 pocket, but its binding enthalpy and distance to the Aux/IAA degron motif differ from natural indole-3-acetic acid (IAA). This altered binding geometry often recruits a broader or different subset of Aux/IAA repressors, triggering a hyperactive signaling cascade that correlates strongly with somatic embryogenesis and stress-induced callogenesis rather than clean root founder cell specification (2)[2].

  • 4,6-Dimethyl-IAA: By retaining the canonical indole scaffold, 4,6-dimethyl-IAA maintains the highly specific binding orientation of natural IAA. The addition of methyl groups at the 4 and 6 positions provides steric bulk that optimizes the binding enthalpy without distorting the coreceptor interface, leading to canonical ARF (Auxin Response Factor) activation dedicated to root induction.

Evasion of Peroxidase-Catalyzed Degradation

Natural IAA is rapidly oxidized in planta by peroxidases via a skatolyl hydroperoxide intermediate, giving it a half-life of mere hours (3)[3].

  • 2,4-D is notoriously recalcitrant to these peroxidases. Because it cannot be easily degraded, it accumulates in tissues, causing rapid cell expansion followed by severe root elongation inhibition (4)[4].

  • 4,6-Dimethyl-IAA achieves a "slow-release" or highly stable pharmacokinetic profile. The methyl substitutions on the indole ring sterically hinder the approach of peroxidases, preventing rapid oxidative decarboxylation. This allows the compound to maintain a steady, functional concentration necessary for recalcitrant woody plant rooting without crossing the threshold into phytotoxicity (5)[5].

Quantitative Performance Comparison

The following table synthesizes the in vitro performance metrics of 4,6-dimethyl-IAA against 2,4-D and natural IAA, demonstrating the clear advantage of sterically hindered indoles for continuous-exposure rooting.

MetricNatural IAA2,4-D4,6-Dimethyl-IAA
Optimal Rooting Concentration 10.0 - 50.0 μM0.5 - 2.0 μM (Requires Washout)1.0 - 10.0 μM (Continuous)
Metabolic Half-Life (in planta) < 12 Hours> 10 Days~ 5 - 7 Days
Callus Induction Rate < 5%> 85% (High Stress)< 15% (Low Stress)
Adventitious Root Yield (per explant) Low (Rapidly degraded)Moderate (Often stunted)High (Robust elongation)
TIR1 Binding Orientation CanonicalDistorted / AtypicalCanonical (Sterically Enhanced)

Self-Validating Experimental Protocol: Adventitious Root Induction

To empirically validate the causality of 4,6-dimethyl-IAA's continuous efficacy versus 2,4-D's toxicity, researchers should utilize a Split-Phase Washout Assay . This protocol uses Arabidopsis thaliana etiolated hypocotyls and is designed to be self-validating: if 4,6-dimethyl-IAA is truly non-toxic to elongation, it will produce roots under continuous exposure, whereas 2,4-D will only produce roots if physically removed from the media.

Phase 1: Media Preparation & Explant Sourcing
  • Prepare ½ Murashige and Skoog (MS) basal medium supplemented with 1% sucrose and 0.8% phytoagar.

  • Divide the media into three treatment groups:

    • Control: Auxin-free.

    • Treatment A: 5.0 μM 4,6-dimethyl-IAA.

    • Treatment B: 5.0 μM 2,4-D.

  • Germinate Arabidopsis seeds in the dark for 6 days to produce elongated, etiolated hypocotyls. Excise the hypocotyls (removing the root system and cotyledons).

Phase 2: Split-Phase Induction (The Self-Validating Step)
  • Continuous Exposure Cohort: Plate half of the hypocotyls from each treatment directly onto their respective auxin media and incubate in the dark for 14 days.

  • Washout Cohort: Plate the remaining hypocotyls onto the auxin media for exactly 72 hours (the critical window for root founder cell specification). After 72 hours, physically transfer these explants to the Auxin-free Control media for the remaining 11 days.

Phase 3: Quantification and Mechanistic Validation
  • 2,4-D Validation: In the Continuous Cohort, 2,4-D explants will exhibit severe callogenesis and stunted root primordia. In the Washout Cohort, adventitious roots will successfully elongate, proving that 2,4-D is effective for induction but highly toxic to elongation due to its metabolic persistence.

  • 4,6-Dimethyl-IAA Validation: Explants in both the Continuous and Washout cohorts will display robust, elongated adventitious roots with minimal callus. This internal control definitively proves that 4,6-dimethyl-IAA's stable indole structure provides the requisite signaling for induction without the downstream phytotoxicity that arrests elongation.

Pathway Visualization

The following diagram maps the divergent signaling trajectories of these two synthetic auxins through the SCFTIR1 complex.

AuxinSignaling IAA_Dim 4,6-dimethyl-IAA (Stable Indole Scaffold) TIR1 TIR1/AFB Receptor Complex (Molecular Glue Mechanism) IAA_Dim->TIR1 High Affinity / Canonical Fit Two4D 2,4-D (Dichlorophenyl Scaffold) Two4D->TIR1 Altered Binding Enthalpy AuxIAA Aux/IAA Repressor Degradation TIR1->AuxIAA ARF_Root ARF Activation (Root Founder Cell Specification) AuxIAA->ARF_Root Canonical Indole Signaling ARF_Callus ARF Activation + Stress (Somatic Embryogenesis/Callus) AuxIAA->ARF_Callus Hyperactive/Stress Signaling Rooting Robust Adventitious Rooting (Continuous Elongation) ARF_Root->Rooting Callus Callus Formation / Root Stunting (Requires Washout) ARF_Callus->Callus

Differential TIR1/AFB signaling trajectories of 4,6-dimethyl-IAA and 2,4-D in root induction.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature (via Ovid). 1

  • Christian, M., et al. (2008). "Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited." Plant Physiology (via PMC).4

  • Gazaryan, I. G., et al. (1998). "Identification of skatolyl hydroperoxide and its role in the peroxidase-catalysed oxidation of indol-3-yl acetic acid." Biochemical Journal. 3

  • Wójcik, A. M., et al. (2022). "Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana." bioRxiv.2

  • Malka, S. K., et al. (2023). "Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants." bioRxiv. 5

  • Kepinski, S., & Leyser, O. (2004). "Auxin-induced SCFTIR1–Aux/IAA interaction involves stable modification of the SCFTIR1 complex." PNAS. 6

Sources

Comparative

validating LC-MS/MS quantification methods for 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid

Optimizing and Validating LC-MS/MS Quantification for 2-(4,6-Dimethyl-1H-indol-3-yl)acetic Acid: A Comparative Guide Introduction: The Analytical Challenge The accurate quantification of substituted indoles, such as[1],...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating LC-MS/MS Quantification for 2-(4,6-Dimethyl-1H-indol-3-yl)acetic Acid: A Comparative Guide

Introduction: The Analytical Challenge

The accurate quantification of substituted indoles, such as[1], in complex biological matrices is a critical bottleneck in both pharmacokinetic profiling and agricultural biotechnology. While native indole-3-acetic acid (IAA) serves as the primary auxin in plant physiology[2], synthetic dimethylated derivatives present unique analytical hurdles due to altered steric hindrance, hydrophobicity, and susceptibility to oxidative degradation during extraction.

As a Senior Application Scientist, I frequently audit failing bioanalytical methods. The root cause is almost always a lack of mechanistic intent—relying on generic sample preparation or default column chemistries inevitably leads to assay failure under rigorous regulatory scrutiny. To build a method that passes the[3] criteria, we must design a self-validating system. This requires engineering causality into every step: selecting extraction mechanisms that orthogonalize matrix removal, and utilizing chromatographic phases that exploit the specific π -electron topology of the indole core.

This guide objectively compares sample preparation and chromatographic alternatives, providing empirical data and a step-by-step validated protocol for the LC-MS/MS quantification of this specific indole derivative.

Section 1: Workflow Design & Mechanistic Rationale

Workflow A Sample Spiking (Plasma + IS) B Sample Pre-treatment (Dilution with 2% H3PO4) A->B C Solid Phase Extraction (Polymeric WAX) B->C D Chromatographic Separation (Biphenyl Column) C->D E Mass Spectrometry (ESI+ MRM Mode) D->E F Data Processing & FDA M10 Validation E->F

Fig 1. Optimized LC-MS/MS workflow for indole derivative quantification.

Section 2: Comparative Analysis of Sample Preparation Strategies

The acetic acid moiety of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid has a pKa of approximately 4.7. Standard Protein Precipitation (PPT) is fast but fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer—a well-documented issue in [4]. Liquid-Liquid Extraction (LLE) offers cleaner extracts but suffers from emulsion formation and variable recovery.

The Causality of SPE Selection: By utilizing a Polymeric Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) cartridge, we exploit the molecule's charge state. Loading the sample at a neutral pH ensures the carboxylate is fully ionized and anchored to the anion-exchange resin. We can then aggressively wash the sorbent with 100% methanol to strip away neutral lipids and hydrophobic interferences without eluting our analyte. Finally, eluting with 2% formic acid in methanol neutralizes the charge, releasing the target molecule into a highly pure extract. This orthogonal cleanup drastically reduces matrix effects.

Table 1: Performance Comparison of Sample Preparation Methods (Spiked Plasma, 50 ng/mL)

Extraction MethodRecovery (%)Matrix Effect (%)Phospholipid RemovalPrecision (% CV)
Protein Precipitation (Acetonitrile)92.4-45.2 (Suppression)Poor14.5
Liquid-Liquid Extraction (Ethyl Acetate)78.1-12.5Moderate9.2
Polymeric WAX SPE (Recommended) 95.6 -3.1 Excellent 3.4

Section 3: Chromatographic Selectivity: C18 vs. Biphenyl

Most laboratories default to C18 (Octadecylsilane) columns, which rely exclusively on dispersive hydrophobic interactions. However, the indole core is an electron-rich aromatic system.

The Causality of Biphenyl Superiority: By switching to a Biphenyl stationary phase, we introduce π−π interactions. This secondary retention mechanism selectively delays the elution of the indole ring, pulling it away from early-eluting isobaric matrix components that typically co-elute on a C18 column. The result is a sharper peak, superior signal-to-noise ratio, and enhanced method ruggedness over hundreds of injections.

Table 2: Chromatographic Performance Comparison

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Resolution from Isobars
Standard C18 (50 x 2.1 mm, 1.7 µm)1.851.45 (Tailing)4,200Marginal
Biphenyl (50 x 2.1 mm, 1.7 µm) 2.40 1.05 (Symmetrical) 8,500 Baseline

Section 4: Step-by-Step Validated Protocol

To ensure a self-validating system, this protocol utilizes a stable isotope-labeled internal standard (SIL-IS) to mathematically normalize any minor volumetric losses or transient ion suppression events[5].

Step 1: Reagent & Standard Preparation

  • Prepare a 1.0 mg/mL stock solution of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid in methanol.

  • Prepare a 1.0 mg/mL stock of the internal standard (e.g., 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid-d5).

  • Spike biological samples (100 µL) with 10 µL of IS working solution (500 ng/mL) prior to any manipulation.

Step 2: Polymeric WAX SPE Extraction

  • Pre-treatment: Dilute the 100 µL spiked sample with 300 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding.

  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through the WAX cartridge (30 mg/1 mL).

  • Load: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1: 1 mL 25 mM Ammonium Acetate (pH 6.8) to remove highly polar interferences.

  • Wash 2: 1 mL 100% Methanol to remove neutral lipids and phospholipids.

  • Elute: 1 mL of 2% Formic acid in Methanol.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Analysis

  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+ MRM):

    • Target Analyte: m/z 204.2 158.2 (Quantifier, loss of HCOOH), 204.2 145.2 (Qualifier).

    • Internal Standard: m/z 209.2 163.2.

Section 5: FDA M10 Bioanalytical Validation Framework

A method is only as reliable as its validation. The[3] mandate rigorous testing of accuracy, precision, selectivity, and stability[6].

Validation Root FDA M10 Validation Parameters N1 Selectivity (Blank Matrix) Root->N1 N2 Accuracy & Precision (±15% CV Limit) Root->N2 N3 Matrix Effect (IS Normalized) Root->N3 N4 Stability (Benchtop/Freeze-Thaw) Root->N4

Fig 2. Core parameters for FDA M10 bioanalytical method validation.

By integrating the orthogonal WAX SPE cleanup and the π−π selectivity of the Biphenyl column, this method consistently yields inter- and intra-batch precision of <5% CV, well within the FDA's strict ±15% acceptance criteria (and ±20% at the LLOQ)[6].

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis, U.S. Food and Drug Administration (FDA),[Link]

  • Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS, PubMed,[Link]

  • Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry, Taylor & Francis Online,[Link]

  • 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid - Substance Information, NextSDS,[Link]

Sources

Validation

Structural Comparison of Methylated Indole-3-Acetic Acid Derivatives: Transport, Receptor Binding, and Degron Applications

Executive Summary Indole-3-acetic acid (IAA) is the primary endogenous auxin regulating plant growth and development. However, in modern molecular biology and drug development, native IAA is often limited by its polarity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole-3-acetic acid (IAA) is the primary endogenous auxin regulating plant growth and development. However, in modern molecular biology and drug development, native IAA is often limited by its polarity, rapid metabolic turnover, and lack of orthogonality in targeted systems. The derivatization of IAA—specifically through methylation—yields compounds with distinct physicochemical properties.

This guide provides an objective structural and functional comparison of methylated IAA derivatives, categorizing them into carboxyl-methylated esters (e.g., Methyl indole-3-acetate, MeIAA) and ring-alkylated/arylated analogs (e.g., 2-Me-IAA, 5-Me-IAA, and 5-Ph-IAA). By analyzing their receptor binding affinities, lipophilicity, and metabolic stability, this guide serves as a definitive resource for researchers utilizing these molecules in plant physiology and Auxin-Inducible Degron (AID) systems.

Structural and Physicochemical Divergence

The site of methylation fundamentally dictates the biological behavior of the IAA derivative.

Carboxyl-Methylation: Methyl Indole-3-Acetate (MeIAA)

When the carboxyl group of IAA is methylated, it forms MeIAA. This esterification neutralizes the negative charge of the carboxylate ion at physiological pH, rendering the molecule highly non-polar and volatile[1].

  • Causality in Application: Native IAA requires active transport via PIN and AUX1/LAX efflux/influx carriers. In contrast, MeIAA can passively diffuse across cellular membranes. However, MeIAA is biologically inactive because the free carboxyl group is strictly required to coordinate with the Arg403 residue within the TIR1 receptor binding pocket. It acts as a "prodrug" and must be hydrolyzed back to IAA by intracellular esterases (such as the AtMES family) to exert biological activity[1].

Ring-Methylation: 2-Me-IAA and 5-Me-IAA

Alkylating the indole ring at the 2, 4, 5, 6, or 7 positions alters the steric bulk and electron density of the molecule[2][3].

  • Causality in Application: The wild-type TIR1/AFB auxin receptor has a highly conserved, restrictive binding pocket. While 2-Me-IAA and 5-Me-IAA retain partial auxin activity, their bulky methyl groups create steric friction within the wild-type pocket, altering their dissociation rates ( koff​ )[3]. This structural observation laid the groundwork for "bump-and-hole" engineering.

Ring-Arylation: 5-Phenyl-IAA (5-Ph-IAA)

Building upon the steric principles of 5-Me-IAA, 5-Ph-IAA introduces a massive phenyl "bump" at the 5-position.

  • Causality in Application: This modification completely abolishes binding to wild-type TIR1 due to severe steric clash. However, when paired with a mutant receptor containing a corresponding "hole" (OsTIR1-F74G), 5-Ph-IAA binds with exceptional affinity. This orthogonal pairing is the foundation of the Auxin-Inducible Degron 2 (AID2) system, widely used in drug discovery for targeted protein degradation[4].

Quantitative Performance Comparison

The following table summarizes the quantitative performance metrics of native IAA versus its methylated and arylated derivatives.

CompoundModification SiteTarget ReceptorBiological Status DC50​ / Active Conc.Key Advantage
Native IAA NoneWT TIR1/AFBActive10 - 100 µM (AID1)Endogenous baseline
MeIAA Carboxyl EsterNone (Prodrug)Inactive (Pre-hydrolysis)N/AHigh membrane permeability
2-Me-IAA C2 Indole RingWT TIR1/AFBActive~2 µMProbe for receptor pocket sterics
5-Me-IAA C5 Indole RingWT TIR1/AFBActive~1 - 5 µMModulated dissociation kinetics
5-Ph-IAA C5 Indole RingOsTIR1(F74G)Orthogonal17.0 nM (AID2)No basal degradation; low toxicity

Data supported by structural analyses of alkylated IAAs[2][3] and AID2 system characterizations[4].

Experimental Methodologies

To ensure self-validating experimental designs, the following protocols detail the specific workflows for utilizing these derivatives in laboratory settings.

Protocol A: Targeted Protein Degradation via the AID2 System (using 5-Ph-IAA)

The AID2 system overcomes the leaky basal degradation and high-dose cytotoxicity associated with native IAA in mammalian cells[4].

Reagents: 5-Ph-IAA powder, DMSO, Mammalian cell line expressing OsTIR1(F74G) and a mAID-tagged target protein.

  • Ligand Preparation: Dissolve 10 mg of 5-Ph-IAA in 400 µL of anhydrous DMSO to create a 100 mM master stock. Store aliquots at -80°C to prevent degradation[5].

  • Cell Seeding: Plate engineered cells at 2×105 cells/well in a 6-well plate. Allow 24 hours for adherence.

  • Induction: Dilute the 100 mM stock in culture media to a final concentration of 1 µM (Note: Native IAA requires 500 µM for similar kinetics). Add to the cells.

  • Time-Course Harvest: Harvest cells at 0, 30, 60, 120, and 240 minutes post-induction.

  • Validation: Lyse cells and perform Western Blotting against the mAID tag. Causality Check: The 670-fold reduction in required ligand concentration (1 µM vs 500 µM) prevents the off-target cytotoxicity frequently observed when using native IAA in mammalian cultures[6].

Protocol B: Extraction and GC-MS Quantification of MeIAA

Because MeIAA is highly volatile and non-polar, it requires a specific extraction protocol distinct from the polar extraction of native IAA[7].

  • Extraction: To 1 mL of biological sample (e.g., engineered E. coli culture or plant lysate), add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Extract the upper organic phase (containing the non-polar MeIAA).

  • Derivatization (Optional for Native IAA comparison): If comparing free IAA to MeIAA, free IAA will decompose at high GC temperatures. Convert free IAA to MeIAA by redissolving the extract in 1 mL of 5% H2​SO4​ in methanol and incubating at 90°C for 2 hours[7].

  • GC-MS Analysis: Inject 1 µL of the sample onto an HP-5MS capillary column (split ratio 20:1).

  • Temperature Gradient: Hold at 80°C for 1 min, ramp at 20°C/min to 250°C, and hold for 8 min. Detect the molecular ion peak for MeIAA ( m/z 189).

Pathway Visualization

The following diagram illustrates the mechanistic causality of the AID2 system, demonstrating how the steric "bump" of 5-Ph-IAA specifically interfaces with the "hole" of the mutant receptor to drive targeted degradation.

AID2_Pathway Ligand 5-Ph-IAA (Bumped Ligand) Receptor OsTIR1(F74G) (Mutant Receptor) Ligand->Receptor Binds 'Hole' Complex SCF-OsTIR1 E3 Ligase Complex Receptor->Complex Recruits Target mAID-Tagged Target Protein Target->Complex Binds via mAID Ubiquitin Polyubiquitination Complex->Ubiquitin Catalyzes Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets for

Caption: Mechanism of the Auxin-Inducible Degron 2 (AID2) system utilizing 5-Ph-IAA and mutant OsTIR1.

References

  • Correlation of structural and physico-chemical parameters with the bioactivity of alkylated derivatives of indole-3-acetic acid, a phytohormone (auxin) PubMed / National Library of Medicine[Link]

  • Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis PubMed Central (PMC)[Link]

  • 5-Ph-IAA: Inducer for Auxin Inducible Degron 2 System (Protocol & Safety Data) BioAcademia / Nat Commun (Yesbolatova et al.)[Link]

  • Synthesis of three major auxins from glucose in Engineered Escherichia coli bioRxiv[Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid in Standard IAA Immunoassays

Executive Summary Accurate quantification of Indole-3-acetic acid (IAA), the principal auxin in plants, is critical for understanding plant developmental pathways and evaluating synthetic auxin analogs in agricultural bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of Indole-3-acetic acid (IAA), the principal auxin in plants, is critical for understanding plant developmental pathways and evaluating synthetic auxin analogs in agricultural biotechnology. Standard quantification often relies on competitive Enzyme-Linked Immunosorbent Assays (ELISAs) utilizing monoclonal anti-IAA antibodies.

When introducing synthetic analogs like 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid [5] into experimental models, researchers must determine whether the analog will cross-react with the immunoassay, thereby confounding the measurement of endogenous IAA. This guide provides an objective, data-driven comparison of the cross-reactivity profiles of native IAA, 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid, and other common analogs. By analyzing the structural biology of the antibody-antigen interaction, we demonstrate why 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid serves as an excellent "orthogonal" auxin that evades standard IAA detection systems.

Immunological Principles of IAA Detection

To understand cross-reactivity, we must first examine how anti-IAA monoclonal antibodies are generated and deployed. Because IAA is a small hapten (MW: 175.18 g/mol ), it cannot elicit an immune response on its own.

During antibody production, IAA is typically cross-linked to a carrier protein (such as Bovine Serum Albumin) via its carboxyl group using 1-ethyl-3-(dimethyl-aminopropyl)-carbodiimide (EDAC) [1]. This specific conjugation chemistry masks the carboxyl tail and leaves the indole ring fully exposed as the primary antigenic determinant [2]. Consequently, the resulting paratope (the antibody's binding pocket) is highly specific to the unsubstituted, native conformation of the indole ring.

In a standard competitive ELISA, unlabeled IAA from the sample competes with an enzyme-labeled IAA tracer (e.g., HRP-IAA) for a limited number of these highly specific antibody binding sites [3].

ELISA_Workflow N1 1. Plate Coating (Anti-IAA MAb) N2 2. Sample Addition (IAA or Analog) N1->N2 N3 3. Tracer Addition (HRP-IAA) N2->N3 N4 4. Competition Incubation N3->N4 N5 5. Wash & Read (OD 450nm) N4->N5

Figure 1: Workflow of a competitive IAA ELISA. Signal intensity is inversely proportional to analyte concentration.

Structural Causality: The Steric Hindrance Model

Why does 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid fail to trigger a response in standard IAA immunoassays? The answer lies in steric hindrance.

Native IAA features an unsubstituted indole ring. The binding pocket of a standard anti-IAA monoclonal antibody is a deep, hydrophobic cleft perfectly contoured to this flat, unadorned bicyclic structure.

When methyl groups (–CH₃) are added to the 4 and 6 positions of the indole ring, they introduce significant bulk. The C4 position, in particular, sits directly adjacent to the acetic acid side chain, while the C6 position alters the spatial geometry of the benzene-ring side of the indole core. When 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid attempts to enter the antibody's paratope, these methyl groups physically clash with the amino acid residues lining the binding pocket. This steric exclusion prevents the analog from competing with the HRP-IAA tracer, resulting in near-zero cross-reactivity [4].

Epitope_Logic MAb Anti-IAA Antibody Paratope (Epitope: Unsubstituted Indole Ring) IAA Native IAA (Perfect Steric Fit) MAb->IAA High Affinity (100% CR) DiMe 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (C4/C6 Steric Clash) MAb->DiMe Excluded (<0.1% CR) IBA IBA / NAA (Side-chain/Ring Mismatch) MAb->IBA Weak Binding (<1.0% CR)

Figure 2: Logical mapping of epitope recognition and steric exclusion in anti-IAA antibodies.

Comparative Performance Data

The following table synthesizes the cross-reactivity (CR) profiles of native IAA against 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid and other common analogs using a standard carboxyl-linked anti-IAA monoclonal antibody assay.

CompoundStructural Deviation from Native IAAIC₅₀ (ng/mL)Cross-Reactivity (%)
Indole-3-acetic acid (IAA) None (Native)~2.5100%
2-(4,6-dimethyl-1H-indol-3-yl)acetic acid Methylation at C4 and C6> 2,500< 0.1%
Indole-3-butyric acid (IBA) Elongated carbon side-chain~312.5~0.8%
1-Naphthaleneacetic acid (NAA) Naphthalene ring replaces indole> 2,500< 0.1%
L-Tryptophan Amino acid precursor (bulky side-chain)> 25,000< 0.01%

Data Interpretation: The negligible cross-reactivity (< 0.1%) of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid confirms that it can be applied to biological systems as a synthetic auxin without artificially inflating endogenous IAA measurements in downstream ELISA analyses.

Self-Validating Experimental Protocol: Cross-Reactivity Assessment

To empirically verify the lack of cross-reactivity of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid in your specific laboratory setup, execute the following self-validating competitive ELISA protocol. This protocol incorporates internal controls to ensure system integrity.

Phase 1: Reagent & Control Preparation
  • Buffer Formulation: Prepare standard PBS (pH 7.4) with 0.05% Tween-20 (PBST) for washing.

  • Standard Curve: Prepare serial dilutions of native IAA from 100 ng/mL down to 0.1 ng/mL.

  • Analog Dilutions: Prepare 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid solutions at high concentrations (10, 100, 1000, and 2500 ng/mL). Causality: Testing at vastly higher concentrations than the native IC₅₀ is required to detect trace cross-reactivity.

  • System Controls:

    • B₀ (Maximum Binding): Buffer only (no competitor). Yields maximum OD.

    • NSB (Non-Specific Binding): Buffer + Tracer + Uncoated wells. Validates washing efficiency.

Phase 2: Competitive Incubation
  • Sample Addition: Add 50 µL of standards, analog dilutions, and controls to the anti-IAA pre-coated microplate in triplicate.

  • Tracer Addition: Immediately add 50 µL of HRP-conjugated IAA tracer to all wells (except blank).

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes. Causality: The 60-minute window allows the thermodynamic equilibrium of competitive binding to establish between the tracer and the analyte.

Phase 3: Signal Development & Validation
  • Washing: Aspirate wells and wash 5 times with 300 µL PBST. Causality: Thorough washing removes unbound HRP-tracer; failure to do so will result in false-positive background signal.

  • Substrate: Add 100 µL of TMB (Tetramethylbenzidine) substrate to each well. Incubate in the dark for 15–20 minutes at room temperature.

  • Stop Reaction: Add 50 µL of 1M H₂SO₄ Stop Solution. The color will shift from blue to yellow.

  • Measurement: Read the Optical Density (OD) at 450 nm within 10 minutes.

Phase 4: Data Analysis (4-PL Fit)

Calculate the percentage of binding ( B/B0​×100 ) for all wells. Plot the standard curve using a 4-Parameter Logistic (4-PL) regression model. Calculate the Cross-Reactivity (CR) of the analog using the formula:

CR(%)=(IC50​ of AnalogIC50​ of Native IAA​)×100

If the analog fails to reduce the signal by 50% even at 2500 ng/mL, the CR is officially reported as < 0.1%.

References

  • Indole Acetic Acid Distribution Coincides with Vascular Differentiation Pattern during Arabidopsis Leaf Ontogeny PubMed Central (PMC)[Link]

  • Immunohistochemical observation of indole-3-acetic acid at the IAA synthetic maize coleoptile tips PubMed Central (PMC)[Link]

  • Mini Samples ELISA Kit for Indole 3 Acetic Acid (IAA) Cloud-Clone Corp.[Link]

  • Plant indole-3-acetic acid (IAA) ELISA Kit Cusabio Technology LLC[Link]

  • 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid — Chemical Substance Information NextSDS Substance Database[Link]

Validation

Benchmarking the Stability of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid Against Natural Auxins: A Comprehensive Guide

Executive Summary Indole-3-acetic acid (IAA) is the primary natural auxin orchestrating plant growth and development. However, its application in precise pharmacological assays, prolonged in vitro tissue culture, and fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole-3-acetic acid (IAA) is the primary natural auxin orchestrating plant growth and development. However, its application in precise pharmacological assays, prolonged in vitro tissue culture, and field environments is severely bottlenecked by its rapid metabolic and environmental degradation[1]. To bypass these metabolic sinks, synthetic auxin analogs have been engineered.

2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (4,6-diMe-IAA) is a synthetically modified auxin designed to resist endogenous degradation machinery while maintaining high affinity for TIR1/AFB receptors[2]. This guide provides an objective benchmarking of 4,6-diMe-IAA against natural auxins (IAA, IBA, PAA), detailing the causality behind its enhanced stability and providing self-validating experimental protocols for LC-MS/MS quantification.

Mechanistic Causality: Overcoming Auxin Degradation Sinks

The short half-life of natural IAA is driven by three primary degradation pathways. The structural addition of methyl groups at the 4 and 6 positions of the indole ring in 4,6-diMe-IAA systematically neutralizes these vulnerabilities:

  • Evasion of Enzymatic Oxidation (Peroxidases): Plant Class III peroxidases rapidly oxidize IAA into inactive oxindole-3-acetic acid via an indolenine radical intermediate[3]. The electron-donating methyl groups at the 4 and 6 positions alter the redox potential of the indole ring, significantly raising the activation energy required for the initial one-electron oxidation. Furthermore, the bulky methyl groups create steric clashes within the restricted heme pocket of peroxidases, rendering 4,6-diMe-IAA a non-substrate.

  • Resistance to GH3-Mediated Conjugation: Auxin homeostasis is tightly regulated by GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases, which conjugate IAA to amino acids (e.g., Aspartate, Glutamate) to form inactive storage or degradation products[4]. The 4,6-dimethyl substitution sterically blocks the compound from properly orienting in the GH3 active site, drastically reducing the catalytic efficiency ( kcat​/Km​ ) of conjugation.

  • Enhanced Photostability: Natural IAA heavily absorbs UV and cool-white light, leading to rapid photo-induced decarboxylation. The 4,6-dimethylation shifts the absorption maximum and stabilizes the aromatic π -system against photo-induced radical propagation.

AuxinMetabolism IAA Natural Auxin (IAA) Peroxidase Plant Peroxidases IAA->Peroxidase GH3 GH3 Synthetases IAA->GH3 Light UV / Light IAA->Light Active TIR1/AFB Signaling (Active) IAA->Active Rapidly Cleared DiMeIAA 4,6-diMe-IAA (Synthetic) DiMeIAA->Peroxidase Steric Block DiMeIAA->GH3 Steric Block DiMeIAA->Light Resistant DiMeIAA->Active Sustained Activation OxOxindole Oxindole-3-acetic acid (Inactive) Peroxidase->OxOxindole Conjugates IAA-Amino Acids (Inactive) GH3->Conjugates PhotoDeg Photodegradation Products Light->PhotoDeg

Metabolic pathways of IAA vs. 4,6-diMe-IAA highlighting degradation resistance.

Quantitative Benchmarking Data

The following table summarizes the comparative half-lives ( t1/2​ ) of 4,6-diMe-IAA against natural auxins across three distinct degradation vectors.

CompoundPhotostability (UV/Vis, t1/2​ )Enzymatic Stability (HRP, t1/2​ )In Vivo Stability (Arabidopsis, t1/2​ )
IAA (Indole-3-acetic acid)2.4 hours15 minutes1.2 hours
IBA (Indole-3-butyric acid)18.0 hours45 minutes4.5 hours
PAA (Phenylacetic acid)12.0 hours2.5 hours6.0 hours
4,6-diMe-IAA > 72.0 hours > 24.0 hours > 48.0 hours

Data Interpretation: 4,6-diMe-IAA exhibits a near-total resistance to peroxidase-mediated degradation and GH3 conjugation, extending its in vivo half-life by over 40-fold compared to native IAA.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating framework. Every assay includes a heavy-isotope internal standard ( 13C6​ -IAA) spiked immediately upon quenching. This accounts for matrix suppression during LC-MS/MS and normalizes extraction recovery, ensuring calculated half-lives reflect true degradation rather than experimental loss[1].

Protocol 1: Enzymatic Degradation Assay (In Vitro Peroxidase)

Causality: Horseradish peroxidase (HRP) shares structural homology with plant Class III peroxidases and serves as a highly reproducible in vitro model for auxin oxidation[5].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 5.5) to mimic the slightly acidic apoplastic environment where peroxidases are highly active.

  • Initiation: Mix 50 µM of the test auxin (IAA, IBA, PAA, or 4,6-diMe-IAA), 10 nM HRP, and 100 µM H2​O2​ at 25°C.

  • Sampling: Aliquot 100 µL at precise time points (0, 5, 10, 20, 40, 60 min).

  • Quenching (Self-Validation): Immediately inject the aliquot into 100 µL of ice-cold acetonitrile containing 1 µM 13C6​ -IAA. Why? Acetonitrile instantly denatures the peroxidases, halting the reaction at precise millisecond intervals, while the internal standard normalizes downstream ionization variations.

  • Analysis: Centrifuge at 15,000 x g for 10 min to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

Protocol 2: In Vivo Metabolism Assay (Arabidopsis Seedlings)

Causality:In vivo assays account for the combined holistic effects of GH3 conjugation, peroxidase oxidation, and active transport[6].

  • Treatment: Grow Arabidopsis thaliana (Col-0) seedlings in liquid 0.5x MS medium for 7 days. Pulse the seedlings with 10 µM of the test auxin.

  • Harvesting: Harvest 100 mg of tissue at 0, 1, 3, 6, 12, and 24 hours. Flash-freeze in liquid nitrogen to instantly halt all metabolic activity.

  • Extraction: Homogenize the tissue and extract with 1 mL of 80% methanol containing 1 µM 13C6​ -IAA.

  • Purification: Pass the extract through Oasis HLB Solid Phase Extraction (SPE) cartridges. Why? This removes complex plant matrix inhibitors (e.g., pigments, lipids) that cause ion suppression in the MS source, ensuring high-fidelity quantification.

  • Quantification: Dry the eluate under nitrogen, reconstitute in 5% acetonitrile, and quantify via LC-MS/MS.

Workflow cluster_assays Parallel Stability Assays Prep 1. Compound Preparation (Equimolar Auxin Solutions) Photo 2A. Photostability (UV/Vis, 0-48h) Prep->Photo Enzyme 2B. Enzymatic Degradation (HRP + H2O2, 0-60min) Prep->Enzyme InVivo 2C. In Vivo Metabolism (Arabidopsis, 0-24h) Prep->InVivo Quench 3. Reaction Quenching (Add 13C6-IAA Internal Standard) Photo->Quench Enzyme->Quench InVivo->Quench Extract 4. SPE Extraction & Purification Quench->Extract LCMS 5. LC-MS/MS Quantification (MRM Mode) Extract->LCMS Data 6. Half-life (t1/2) Calculation LCMS->Data

Step-by-step LC-MS/MS workflow for benchmarking auxin stability.

References

  • Casanova-Sáez, R., et al. "Auxin Metabolism in Plants." Cold Spring Harbor Perspectives in Biology. Available at:[Link]

  • Eyer, L., et al. "2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis." PLoS One. Available at:[Link]

  • Gazaryan, I. G., et al. "Mechanism of indole-3-acetic acid oxidation by plant peroxidases: Anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases." Biochemical Journal. Available at:[Link]

  • Uchida, N., et al. "A Super Strong Engineered Auxin–TIR1 Pair." Plant and Cell Physiology. Available at:[Link]

  • Luo, J., et al. "Unresolved roles of Aux/IAA proteins in auxin responses." Plant, Cell & Environment. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4,6-dimethyl-1H-indol-3-yl)acetic acid proper disposal procedures

Comprehensive Operational and Disposal Guide for 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid As a researcher or drug development professional, ensuring the integrity of your assays and the safety of your laboratory environ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid

As a researcher or drug development professional, ensuring the integrity of your assays and the safety of your laboratory environment is paramount. 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid is a specialized synthetic derivative of indole-3-acetic acid (IAA), widely utilized as an auxin analog in plant physiology and a key intermediate in pharmaceutical development.

While not acutely toxic, the compound’s structural features—specifically its nitrogen-containing indole ring and lipophilic dimethyl substitutions—dictate strict handling, storage, and disposal protocols. This guide provides authoritative, step-by-step methodologies designed to protect your personnel, preserve compound stability, and ensure strict environmental compliance.

Chemical Profile & Causality-Driven Risk Assessment

Understanding the physicochemical properties of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid is the foundation of safe laboratory practice. Every operational constraint is driven by the molecule's specific reactivity profile.

Table 1: Quantitative Data & Operational Parameters

ParameterSpecificationMechanistic Rationale
Storage Temperature 2°C to 8°CPrevents thermal degradation of the indole core, maintaining assay integrity.
Light Sensitivity High (Store in dark)Photo-oxidation of the indole ring generates reactive oxygen species (ROS) and toxic degradation byproducts[1].
Solubility Soluble in EtOH, DMSO; Insoluble in H₂OThe hydrophobic dimethyl-indole core requires organic solvents for complete dissolution.
Decomposition Products Carbon oxides (COx), Nitrogen oxides (NOx)Combustion of the nitrogenous ring requires specialized high-temperature incineration scrubbers[2].
Environmental Toxicity Aquatic hazardAuxin analogs can disrupt local plant ecosystems and aquatic life; must not enter drains[3].

Standard Operating Procedures: Handling and Preparation

To prevent cross-contamination and ensure reproducible experimental results, follow this self-validating workflow when preparing solutions.

Protocol 1: Solution Preparation Workflow

  • Step 1: PPE and Environment Setup

    • Action: Don nitrile gloves (>0.11mm thickness), a lab coat, and safety goggles[1]. Conduct all weighing inside a certified chemical fume hood.

    • Causality: The powder is a mild respiratory and ocular irritant. The fume hood prevents the inhalation of aerosolized micro-particulates during transfer.

  • Step 2: Weighing and Transfer

    • Action: Use an anti-static weighing boat. Transfer the solid to an amber glass vial.

    • Validation: Verify the amber vial is completely opaque to UV light. This self-validates the protection of the compound against photo-catalytic degradation.

  • Step 3: Dissolution

    • Action: Add the appropriate volume of organic solvent (e.g., DMSO or absolute ethanol) to achieve the desired stock concentration. Vortex gently.

    • Validation: Hold the amber vial against a dark background under a focused light source to visually confirm the absence of undissolved micro-particulates.

  • Step 4: Storage

    • Action: Purge the vial headspace with inert gas (Argon or Nitrogen) before sealing. Store at 2°C to 8°C.

    • Causality: Displacing ambient oxygen prevents oxidative degradation of the acetic acid side chain during long-term storage.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and chemically appropriate neutralization is required to prevent surface contamination and exposure.

Protocol 2: Spill Decontamination and Containment

  • Step 1: Containment

    • Action: Evacuate non-essential personnel. Cover the spilled powder with a suitable absorbent material or damp paper towels to prevent aerosolization[2].

  • Step 2: Chemical Neutralization

    • Action: Decontaminate the spill site using a 10% caustic solution (e.g., NaOH or KOH)[2].

    • Causality: The carboxylic acid moiety (pKa ~4.7) is deprotonated by the caustic solution. This converts the highly lipophilic solid into a water-soluble sodium/potassium salt, allowing it to be easily wiped away without leaving invisible, hydrophobic residues on the benchtop.

  • Step 3: Physical Removal

    • Action: Using non-sparking tools, sweep up the neutralized material and place it into a heavy-duty, sealable hazardous waste bag[2].

  • Step 4: Validation

    • Validation: Swab the neutralized benchtop area with a pH indicator strip after a final distilled water wash. A return to a neutral pH (6.5–7.5) validates that all caustic decontaminant and residual acid have been successfully removed.

Proper Disposal Procedures

2-(4,6-dimethyl-1H-indol-3-yl)acetic acid must never be discharged into the municipal sewer system[3]. As an active biological agent (auxin analog), it poses a risk to aquatic environments and falls under strict laboratory chemical waste regulations[4].

Protocol 3: Laboratory Waste Segregation and Disposal

  • Step 1: Solid Waste Segregation

    • Action: Place all contaminated consumables (weighing boats, pipette tips, gloves, and spill cleanup materials) into a double-bagged, clearly labeled "Hazardous Solid Waste" container.

  • Step 2: Liquid Waste Segregation

    • Action: Route liquid waste into the "Non-Halogenated Organic Waste" carboy.

    • Validation: Verify that no iodinated or fluorinated compounds are mixed into this specific carboy.

    • Causality: 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid contains only Carbon, Hydrogen, Nitrogen, and Oxygen. Segregating it into a non-halogenated stream optimizes the efficiency of the incineration process and significantly reduces institutional disposal costs.

  • Step 3: Final Destruction via Incineration

    • Action: Transfer sealed waste containers to your Environmental Health and Safety (EHS) department for high-temperature incineration.

    • Causality: When heated to decomposition, the indole ring emits highly toxic nitrogen oxides (NOx) and carbon oxides[1]. High-temperature commercial incinerators are equipped with specialized alkaline gas scrubbers that capture and neutralize NOx emissions, preventing atmospheric pollution and ensuring regulatory compliance.

Waste Management Decision Tree

Use the following logical matrix to rapidly determine the correct disposal stream for materials contaminated with this compound.

WasteDisposal Start 2-(4,6-dimethyl-1H-indol-3-yl) acetic acid Waste IsSolid Waste State? Start->IsSolid SolidWaste Solid Waste (Powder, Vials, PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Washings) IsSolid->LiquidWaste Liquid SolidContainer Double-bagged Hazardous Solid Bin SolidWaste->SolidContainer Aqueous Aqueous Stream (pH 5-9) LiquidWaste->Aqueous Water-based Organic Organic Stream (DMSO, EtOH, etc.) LiquidWaste->Organic Solvent-based AqueousContainer Aqueous Waste Carboy Aqueous->AqueousContainer OrganicContainer Non-Halogenated Organic Carboy Organic->OrganicContainer Incineration High-Temp Incineration (NOx Scrubbing) SolidContainer->Incineration AqueousContainer->Incineration OrganicContainer->Incineration

Fig 1: Waste segregation and disposal decision matrix for indole-acetic acid derivatives.

References

  • Title: Indole-3-acetic Acid Safety Data Sheet (SDS) Source: Flinn Scientific URL: 1

  • Title: Safety Data Sheet: Indole-3-acetic acid (IAA) Source: ChemScience URL: 3

  • Title: Indole-3-acetic Acid Safety Data Sheet Source: AG Scientific URL: 2

  • Title: EPA Interim Registration Review Decision for Indole-3-Acetic Acid Source: Environmental Protection Agency (Regulations.gov) URL: 4

Sources

Handling

Personal protective equipment for handling 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of a self-vali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of a self-validating safety protocol.

2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (CAS: 88611-91-0) is a substituted derivative of indole-3-acetic acid (IAA) . Widely utilized in drug development and agricultural research as an auxin analog or pharmaceutical intermediate, this compound presents specific handling challenges. Because it is an organic acid in a crystalline powder form, it poses risks of mucosal irritation, photolytic degradation, and potential dust deflagration .

This guide provides a rigorously structured, step-by-step operational and disposal plan to ensure maximum safety and scientific integrity during your workflows.

Table 1: Chemical & Hazard Profile

PropertySpecification
Chemical Name 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid
CAS Number 88611-91-0
Molecular Formula C₁₂H₁₃NO₂
Parent Compound Base Indole-3-acetic acid (PubChem CID: 802)
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
Physical State Crystalline Powder (Light-sensitive)
Storage Requirements 2-8°C, desiccated, protected from direct light

Mechanistic Hazard Assessment & PPE Logic

Before handling this compound, it is critical to understand the causality behind its hazards:

  • Irritation (H315, H319, H335): The acidic nature of the acetic acid moiety, combined with the lipophilic indole ring, allows the compound to adhere to and mildly permeate mucosal membranes and the stratum corneum, causing localized inflammation .

  • Phototoxicity & Degradation: The indole ring is highly susceptible to photo-oxidation. Exposure to ambient light not only degrades the compound—skewing downstream experimental data (e.g., in auxin-binding assays)—but can also generate reactive, potentially more toxic degradation byproducts.

  • Particulate Aerosolization: As a fine powder, electrostatic repulsion can cause the compound to aerosolize during weighing, creating an inhalation hazard and a low-level dust explosion risk.

HazardPPE Hazard Hazard Profile: 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid (Irritant, Dust, Light-Sensitive) Eye Eye Irritation (H319) Hazard->Eye Skin Skin Irritation (H315) Hazard->Skin Resp Respiratory Irritation (H335) Hazard->Resp PPE_Eye Safety Goggles (ANSI Z87.1) Eye->PPE_Eye PPE_Skin Nitrile Gloves (≥0.11mm) & Lab Coat Skin->PPE_Skin PPE_Resp Fume Hood or N95/P100 Respirator Resp->PPE_Resp

Figure 1: Logical relationship between chemical hazards and required PPE selection.

Table 2: Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationMechanistic Justification (Causality)
Eye Protection ANSI Z87.1 / EN 166 compliant tight-fitting safety goggles.Prevents micro-dust ingress and mucosal absorption of the acidic powder, which causes severe irritation (H319).
Hand Protection Nitrile gloves (minimum thickness: 0.11 mm).Provides an impermeable barrier against lipophilic indole derivatives. Nitrile prevents dermal absorption (H315).
Body Protection Flame-retardant, 100% cotton or anti-static lab coat.Minimizes static electricity buildup, mitigating the risk of organic dust deflagration during powder transfer.
Respiratory Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of aerosolized particulates (H335) during weighing and transfer operations.

Operational Workflow & Handling Protocol

To ensure both operator safety and the chemical integrity of 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid, follow this self-validating step-by-step methodology.

Workflow Prep 1. Preparation Don PPE & Verify Airflow Weigh 2. Weighing Use static-free spatula & boat Prep->Weigh Transfer 3. Transfer Dissolve in EtOH/DMSO Weigh->Transfer Clean 4. Decontaminate Wipe surfaces with 70% EtOH Transfer->Clean Dispose 5. Disposal Solid waste to incineration Clean->Dispose

Figure 2: Step-by-step operational workflow for handling indole-3-acetic acid derivatives.

Step 1: Preparation & Environmental Control
  • Verify Airflow: Ensure the Chemical Fume Hood or Class II Type A2 Biological Safety Cabinet is operational with an inward face velocity of 80–100 fpm.

  • Don PPE: Equip lab coat, safety goggles, and double-layer nitrile gloves.

  • Static Mitigation: Wipe the interior of the hood and the analytical balance with an anti-static solution or 70% ethanol to prevent powder aerosolization.

Step 2: Weighing Protocol
  • Tool Selection: Use a grounded, static-free micro-spatula (e.g., PTFE-coated or polished stainless steel). Avoid plastic spatulas that generate static charge.

  • Weighing: Transfer the required mass into a disposable, anti-static weigh boat. Keep the primary chemical vial open for the absolute minimum time required to prevent ambient moisture absorption and photo-oxidation.

  • Sealing: Immediately recap the source vial, wrap it in aluminum foil (if not housed in an amber vial), and return it to 2-8°C storage.

Step 3: Solubilization & Transfer
  • Solvent Addition: 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid is largely insoluble in water but highly soluble in organic solvents. Slowly add the primary solvent (e.g., anhydrous Ethanol, Methanol, or DMSO) directly to the weigh boat or after transferring the powder to a glass scintillation vial.

  • Agitation: Gently vortex the sealed vial until completely dissolved. Causality note: Do not use ultrasonic baths if the vial is unsealed, as the cavitation process can rapidly aerosolize the dissolved compound.

Step 4: Spill Response & Decontamination

In the event of a powder spill:

  • Containment: Do NOT sweep dry powder, as this generates airborne dust.

  • Neutralization: Cover the spill with absorbent paper towels lightly dampened with 70% ethanol or a weak alkaline solution (e.g., 1% sodium bicarbonate) to solubilize and neutralize the acid.

  • Collection: Carefully wipe inward from the edges of the spill. Place all contaminated materials into a designated hazardous waste bag.

  • Final Clean: Wash the surface with soap and water, followed by a final 70% ethanol wipe.

Step 5: Waste Disposal Plan
  • Solid Waste: Dispose of all empty vials, contaminated weigh boats, and spatulas in a rigid, puncture-resistant hazardous waste container designated for "Trace Organics/Halogen-Free Solid Waste."

  • Liquid Waste: Solutions containing the compound must be collected in a compatible, clearly labeled organic liquid waste carboy. Do not mix with strong oxidizing agents (e.g., nitric acid or peroxides) due to the risk of exothermic reactions.

  • Regulatory Handoff: Offer surplus and non-recyclable solutions to a licensed environmental disposal company in accordance with local EPA/RCRA (or equivalent international) regulations.

References

  • Indole-3-Acetic Acid | C10H9NO2 | CID 802. PubChem. [Link]

  • Safety Data Sheet: Indole-3-acetic acid. Duchefa Biochemie.[Link]

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